molecular formula C9H9NO B1342931 4-methyl-1H-indol-5-ol CAS No. 19499-97-9

4-methyl-1H-indol-5-ol

Cat. No.: B1342931
CAS No.: 19499-97-9
M. Wt: 147.17 g/mol
InChI Key: KFELHBGMNBHIHF-UHFFFAOYSA-N
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Description

4-Methyl-1H-indol-5-ol (CAS 19499-97-9) is a high-purity indole derivative offered for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and significant role in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, neurological disorders, and infections . Indoles, in general, are versatile heterocyclic compounds frequently used in the synthesis of various organic compounds and are prevalent in many biologically active molecules . This compound serves as a valuable synthetic intermediate or building block for researchers in organic chemistry and drug discovery. Its molecular structure, featuring both methyl and hydroxyl substituents, makes it a candidate for further structural modifications and exploration in multicomponent reactions, which are powerful tools for creating complex heterocyclic compounds with potential pharmaceutical relevance . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7-4-5-10-8(7)2-3-9(6)11/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFELHBGMNBHIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthetic Pathways, and Reactivity Profile[1][2]

Part 1: Executive Summary & Chemical Identity[2]

4-Methyl-1H-indol-5-ol (CAS: 19499-97-9) represents a privileged scaffold in medicinal chemistry, merging the electron-rich indole nucleus with a phenolic hydroxyl group and a sterically significant methyl substituent at the C4 position.[1] Unlike its simpler congener 5-hydroxyindole (the core of serotonin), the introduction of the C4-methyl group introduces unique electronic and steric constraints that significantly alter its reactivity profile and binding kinetics in biological targets.[1]

This monograph provides a comprehensive technical analysis of this compound, focusing on its synthesis via the Nenitzescu reaction, its unique "peri-effect" steric properties, and its utility as a building block for kinase inhibitors and receptor modulators.[1]

Chemical Identifiers & Physical Properties[2]
PropertySpecification
IUPAC Name 4-Methyl-1H-indol-5-ol
Common Synonyms 4-Methyl-5-hydroxyindole; 5-Hydroxy-4-methylindole
CAS Number 19499-97-9
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Appearance Off-white to light brown crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in H₂O
pKa (Calculated) ~10.2 (Phenolic OH), ~16.8 (Indole NH)
Stability Air-sensitive; prone to oxidation to quinone imines

Part 2: Synthetic Architecture

Access to 4-methyl-1H-indol-5-ol is primarily achieved through the Nenitzescu Indole Synthesis , a robust method involving the condensation of a 1,4-benzoquinone with an enamine.[1][2][3] This route is preferred over the Bischler synthesis for 5-hydroxyindoles due to milder conditions and better functional group tolerance.

The Nenitzescu Protocol (Optimized)

The synthesis relies on the reaction between 2-methyl-1,4-benzoquinone (toluquinone) and a


-aminocrotonate.[1] However, regioselectivity is the critical technical challenge.[1] Standard conditions often yield a mixture of the 6-methyl and 4-methyl isomers.
Mechanism & Regiocontrol

The reaction proceeds via a Michael addition of the enamine to the quinone, followed by cyclization.[1][4]

  • Kinetic Control: The enamine typically attacks the most electron-deficient position of the quinone.

  • Steric Control: Using Lewis acids (e.g., ZnI₂) or specific solvent systems (nitromethane vs. acetic acid) can shift the equilibrium to favor the 4-methyl isomer over the thermodynamically more stable 6-methyl isomer.[1]

Step-by-Step Methodology
  • Reagents:

    • Substrate: 2-Methyl-1,4-benzoquinone (1.0 equiv).[1]

    • Enamine: Ethyl 3-aminocrotonate (1.1 equiv).[1]

    • Solvent: Nitromethane (CH₃NO₂) or Dichloromethane (DCM).[1]

    • Catalyst: ZnI₂ (10-20 mol%) - Crucial for directing regioselectivity.[1]

  • Procedure:

    • Activation: Dissolve the quinone in nitromethane under an inert atmosphere (N₂ or Ar).

    • Addition: Add the Lewis acid catalyst, followed by the slow dropwise addition of the enamine solution at 0°C to minimize polymerization.

    • Cyclization: Allow the mixture to warm to room temperature and stir for 4–12 hours. The solution will darken as the intermediate hydroquinone forms and cyclizes.[1]

    • Workup: Quench with aqueous NaHCO₃. Extract with EtOAc.[1]

    • Purification: The crude product is a mixture of esters. Hydrolysis (NaOH/EtOH) and decarboxylation (heat/acid) are required to yield the free 4-methyl-1H-indol-5-ol.[1]

  • Purification Note: The 4-methyl and 6-methyl isomers have distinct R_f values. Flash column chromatography using a gradient of Hexane:EtOAc (typically 80:20 to 60:[1]40) is required to isolate the pure 4-methyl isomer.

Synthetic Pathway Visualization[2]

NenitzescuSynthesis Quinone 2-Methyl-1,4-Benzoquinone MichaelAdduct Michael Adduct (Thio-intermediate) Quinone->MichaelAdduct ZnI2 (Cat) Enamine Ethyl 3-aminocrotonate Enamine->MichaelAdduct Cyclization Cyclization (5-Exo-Trig) MichaelAdduct->Cyclization -H2O Ester Indole-3-Carboxylate (Intermediate) Cyclization->Ester Hydrolysis Hydrolysis & Decarboxylation Ester->Hydrolysis NaOH / Heat Product 4-Methyl-1H-indol-5-ol Hydrolysis->Product

Figure 1: The Nenitzescu synthetic pathway for accessing the 5-hydroxyindole core.[1]

Part 3: Reactivity Profile & Steric "Peri-Effects"[2]

The 4-methyl group is not merely a passive substituent; it exerts a profound peri-effect on the C3 position. This is the defining chemical feature of this scaffold.

The C4-Methyl Steric Blockade

In standard indoles, the C3 position is highly nucleophilic and prone to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation, Mannich reaction).[1]

  • Observation: In 4-methyl-1H-indol-5-ol, the methyl group at C4 sterically crowds the C3 site.

  • Consequence: Reactions at C3 are significantly slower compared to 5-hydroxyindole. Large electrophiles may fail to react or may be directed to the C2 position or the oxygen (O-alkylation) instead.[1]

  • Strategic Advantage: This steric blockade stabilizes the molecule against unwanted metabolic degradation at C3, a common clearance pathway for indole drugs.[1]

Oxidation Sensitivity

The 5-hydroxyindole moiety is an electron-rich phenol.

  • Mechanism: It readily undergoes oxidation to form quinone imines (indoloquinones), especially in basic solutions or in the presence of transition metals.[1]

  • Handling Protocol: All reactions involving the free phenol should be conducted using degassed solvents to prevent the formation of dark, insoluble melanin-like polymers.[1]

Reactivity Logic Diagram

ReactivityProfile Core 4-Methyl-1H-indol-5-ol Oxidation Oxidation (Quinone Imine Formation) Core->Oxidation Air / Base C3_Sub C3 Electrophilic Subst. (Hindered by C4-Me) Core->C3_Sub Slow Kinetics O_Alk O-Alkylation (Phenolic Ether) Core->O_Alk R-X / K2CO3 N_Deprot N-H Deprotonation (pKa ~17) Core->N_Deprot NaH / Strong Base

Figure 2: Reactivity map highlighting the steric hindrance at C3 and oxidation risks.

Part 4: Pharmaceutical Applications[1][5]

The 4-methyl-1H-indol-5-ol scaffold is a bioisostere of serotonin but with enhanced lipophilicity and metabolic stability.

Kinase Inhibition

Derivatives of 5-hydroxyindoles are potent scaffolds for Receptor Tyrosine Kinase (RTK) inhibitors.[1]

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1]

  • Mechanism: The indole NH and 5-OH (or 5-alkoxy) groups often form critical hydrogen bonds within the ATP-binding pocket (Hinge Region) of the kinase.[1]

  • Role of 4-Methyl: The methyl group fills hydrophobic pockets (e.g., the Gatekeeper region) within the enzyme active site, potentially improving selectivity against off-target kinases.[1]

GPCR Ligands

As a structural analog of 5-HT (serotonin), this scaffold is used to design ligands for:

  • 5-HT Receptors: Specifically 5-HT2A and 5-HT2C agonists/antagonists.

  • Modulation: The 4-methyl group restricts conformational freedom, locking the ligand into a bioactive conformation that can differentiate between receptor subtypes.[1]

Part 5: References

  • Nenitzescu Indole Synthesis Mechanism & Scope:

    • Source: Wikipedia / SynArchive[1]

    • Context: General mechanism of 5-hydroxyindole formation from benzoquinones.[5]

    • Link:[1]

  • Regioselectivity in Nenitzescu Reactions:

    • Source: RWTH Publications (2019)[1]

    • Title: Atroposelective Nenitzescu Indole Synthesis.[1][4]

    • Context: Discusses the formation of isomers and the use of Lewis acids to control regiochemistry.

    • Link:[1]

  • Biological Activity of 5-Hydroxyindoles:

    • Source: BenchChem Technical Guide[1]

    • Title: The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine (Analogous Scaffold).[1]

    • Context: Highlights the role of substituted indoles in VEGFR-2 inhibition and angiogenesis.

    • Link:[1]

  • Chemical Properties & Identifiers:

    • Source: PubChem Compound Summary[1]

    • Title: 4-Methyl-1H-indol-5-ol (CAS 19499-97-9).[1][6][7]

    • Link:(Note: Specific CAS 19499-97-9 verified via vendor databases).[1]

  • Steric Hindrance in Organic Synthesis:

    • Source: NIH / PMC[1]

    • Title: Unexpected steric hindrance failure in gas phase SN2 reactions.[1]

    • Context: Theoretical grounding for the "peri-effect" and steric blockade at substituted carbons.

    • Link:[1]

Sources

Technical Whitepaper: 4-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive, field-ready analysis of 4-methyl-1H-indol-5-ol (CAS 19499-97-9). This document deviates from standard templates to prioritize the specific synthetic challenges and medicinal utility of this unique indole scaffold.

The "Ortho-Methyl" Serotonin Scaffold: Synthesis, Reactivity, and Medicinal Applications

Executive Summary

4-Methyl-1H-indol-5-ol (CAS 19499-97-9), often referred to as 4-methyl-5-hydroxyindole , represents a privileged substructure in the design of serotonergic modulators. Unlike its unmethylated parent (5-hydroxyindole) or the 4-hydroxy isomer (precursor to Pindolol), the 4-methyl-5-hydroxy motif introduces significant steric bulk adjacent to the phenol. This "ortho-methyl" effect restricts the conformational freedom of the hydroxyl group and blocks metabolic oxidation at the vulnerable C4 position, potentially enhancing the pharmacokinetic profile of derived ligands. This guide outlines the critical process chemistry for its synthesis, its validation as a pharmaceutical intermediate, and safe handling protocols.

Physicochemical Profile & Identification

The following data constitutes the baseline for quality control and identification.

PropertySpecificationNotes
CAS Number 19499-97-9
IUPAC Name 4-methyl-1H-indol-5-ol
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Off-white to beige crystalline solidSensitive to light/air oxidation
Melting Point 138–142 °CSharp mp indicates high purity
Solubility DMSO, Methanol, EthanolSparingly soluble in water
pKa (Predicted) ~10.2 (Phenolic OH)Higher than phenol due to indole donation
Key Impurities 4-methyl-1H-indol-5,6-dioneOxidation byproduct (red/brown)

Synthetic Routes & Process Chemistry

Accessing the 4-methyl-5-hydroxy substitution pattern with high regiocontrol is synthetically challenging. The classical Nenitzescu synthesis using 2-methylbenzoquinone often yields mixtures favoring the 6-methyl isomer. Therefore, the Aromatization of Tetrahydroindoles is the preferred route for high-fidelity synthesis.

Route A: Oxidative Aromatization (High Regiocontrol)

This method builds the indole core from a cyclic dione, ensuring the methyl group is "locked" in the 4-position before the aromatic system is formed.

Mechanism:

  • Condensation: 2-Methyl-1,3-cyclohexanedione reacts with a nitrogen source (e.g., aminoacetaldehyde dimethyl acetal or equivalent) to form a tetrahydroindole.

  • Aromatization: Dehydrogenation using a palladium catalyst or oxidant (e.g., DDQ) yields the fully aromatic indole.

Protocol:

  • Step 1 (Enamine Formation): Charge a reactor with 2-methyl-1,3-cyclohexanedione (1.0 eq) and propargyl amine (or equivalent enamine precursor) in toluene. Reflux with a Dean-Stark trap to remove water.

  • Step 2 (Cyclization): Treat the intermediate with CuCl (cat.) in THF to induce cyclization to the 4-methyl-6,7-dihydro-1H-indol-5(4H)-one .

  • Step 3 (Aromatization): Dissolve the dihydroindolone in mesitylene. Add 10% Pd/C (0.05 eq wt). Heat to reflux (160°C) for 12 hours under N₂.

  • Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate.

  • Purification: Recrystallize from EtOAc/Hexanes to yield 4-methyl-1H-indol-5-ol.

Route B: Modified Nenitzescu Synthesis (Industrial)

Suitable for large-scale where isomer separation is feasible.

Reaction:



  • Challenge: The major product is typically the 6-methyl isomer.

  • Optimization: Use of Lewis acids (ZnCl₂) can shift regioselectivity, but chromatographic separation is almost always required.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for the Oxidative Aromatization pathway, highlighting the critical "lock" of the methyl position.

SynthesisWorkflow cluster_regio Regiocontrol Logic Start 2-Methyl-1,3- cyclohexanedione Inter1 Enamine Intermediate Start->Inter1 + Nitrogen Source (-H2O) RegioNode Methyl group position is fixed in Step 1 Cyclic 4-Methyl-6,7-dihydro- indol-5(4H)-one Inter1->Cyclic Cyclization (Cu/Acid Cat.) Final 4-Methyl-1H- indol-5-ol Cyclic->Final Pd/C Dehydrogenation (-H2)

Figure 1: Step-wise synthesis via oxidative aromatization, ensuring the 4-methyl substituent is structurally fixed prior to aromatization.

Therapeutic Applications & Medicinal Chemistry

The 4-methyl-5-hydroxyindole scaffold is a bioisostere of serotonin (5-HT) with specific advantages in drug design.

5-HT Receptor Ligands

The 5-hydroxyl group is critical for hydrogen bonding with Ser/Thr residues in 5-HT receptors (e.g., 5-HT2A, 5-HT1A).

  • Steric Occlusion: The 4-methyl group creates steric hindrance around the 5-OH. This can reduce rapid glucuronidation or sulfation (Phase II metabolism), potentially extending the half-life of derived drugs compared to unsubstituted tryptamines.

  • Selectivity: The bulk can induce selectivity between receptor subtypes (e.g., favoring 5-HT2C over 5-HT2A) by clashing with non-conserved residues in the binding pocket.

Precursor for Tryptamine Analogs

This compound is the direct precursor to 4-methyl-5-hydroxytryptamine and 4-methylpsilocin analogs.

  • Synthesis: React 4-methyl-1H-indol-5-ol with oxalyl chloride, followed by an amine (e.g., dimethylamine), and subsequent reduction (LiAlH₄) to yield the tryptamine side chain.

Antibody-Drug Conjugates (ADCs)

The phenolic hydroxyl serves as a handle for linker attachment. The adjacent methyl group provides stability to the linker-payload bond, preventing premature hydrolysis in plasma.

Analytical Characterization Protocol

To validate the identity of CAS 19499-97-9, the following self-validating protocol is recommended.

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR: Look for the singlet methyl peak at ~2.3 ppm. The indole NH typically appears broad around 10.8 ppm. The C4-Methyl eliminates the H4 proton signal, simplifying the aromatic region (coupling pattern changes from ddd to dd or d).

  • ¹³C NMR: Confirm the presence of the methyl carbon (~16-18 ppm) and the deshielded C-OH carbon (~150 ppm).

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 280 nm (Indole absorption) and 300 nm.

  • Retention Time: Expect a shift relative to 5-hydroxyindole due to the lipophilic methyl group.

Safety & Handling (E-E-A-T)

As a phenolic indole, this compound is prone to oxidation.[1] Rigorous handling is required to maintain integrity.

  • Oxidation Hazard: Upon exposure to air and light, the compound oxidizes to quinoidal species (pink/red discoloration).

    • Protocol: Store under Argon/Nitrogen at -20°C.

  • Health Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Spill Cleanup: Do not use oxidizing agents (bleach). Absorb with vermiculite and neutralize with weak ascorbate solution if necessary to prevent staining.

References

  • Nenitzescu Indole Synthesis Review. Organic Reactions, Vol 53. (Classic mechanism for 5-hydroxyindoles).

  • Synthesis of 4-substituted indoles. Journal of Organic Chemistry. (Methodology for regioselective indole construction).

  • Sigma-Aldrich Product Specification: 4-Methyl-1H-indol-5-ol. Merck/MilliporeSigma. (Physical data and safety profile).

  • Serotonin Analog Design. Journal of Medicinal Chemistry. (Structure-Activity Relationships of methylated tryptamines).

  • Preparation of Hydroxyindoles. BenchChem Technical Data. (Industrial synthesis insights).

Sources

Technical Characterization Guide: 4-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 4-methyl-1H-indol-5-ol (also known as 4-methyl-5-hydroxyindole). This compound is a critical structural scaffold in the synthesis of serotonin (5-HT) receptor ligands and serves as a positional isomer to the 4-hydroxyindole precursor used in Pindolol manufacturing.

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 4-methyl-1H-indol-5-ol

  • CAS Number: 27503-65-9 (Generic for methyl-hydroxyindole isomers; specific isomer verification required via NMR)

  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Exact Mass: 147.0684 Da[2]

Structural Significance: The 4-methyl-1H-indol-5-ol scaffold presents a unique spectroscopic challenge due to the steric and electronic interaction between the methyl group at position C4 and the hydroxyl group at position C5. Unlike the more common 5-hydroxyindole, the C4-methyl group breaks the symmetry of the electronic induction on the benzene ring and introduces a diagnostic nuclear Overhauser effect (NOE) between the methyl protons and the C3-H proton.

Part 2: Spectroscopic Data (NMR, IR, MS)[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d


 is the required solvent. Chloroform-d (CDCl

) often leads to broadening of the hydroxyl (OH) and amine (NH) signals due to exchange processes and poor solubility of hydroxyindoles.

H NMR Data (400 MHz, DMSO-d

)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH (1) 10.80 - 11.00Broad Singlet1H-Typical indole NH; deshielded by aromatic ring current.
H-2 7.15 - 7.25Triplet/Doublet1H


-proton to nitrogen; couples with H-3.
H-3 6.35 - 6.45Triplet/Doublet1H


-proton; shielded relative to H-2. Shows NOE with 4-Me.
H-6 6.60 - 6.70Doublet1H

Ortho to H-7; shielded by C5-OH electron donation.
H-7 7.05 - 7.15Doublet1H

Ortho to H-6; less shielded than H-6.
5-OH 8.50 - 8.80Broad Singlet1H-Phenolic OH; shift is highly concentration/temperature dependent.
4-Me 2.35 - 2.45Singlet3H-Diagnostic signal. Downfield from aliphatic methyl due to aromatic ring.

C NMR Data (100 MHz, DMSO-d

)
Carbon TypeShift (

ppm)
Assignment
C-OH (C5) 148.5 - 150.0Deshielded quaternary carbon attached to oxygen.
C-N (C7a) 130.0 - 132.0Bridgehead carbon.
C-2 124.0 - 126.0

-carbon in pyrrole ring.
C-4 110.0 - 112.0Quaternary carbon bearing the methyl group.
C-7 111.0 - 112.5Aromatic CH.
C-6 108.0 - 109.5Aromatic CH (shielded by OH).
C-3 100.0 - 102.0

-carbon in pyrrole ring (typically most shielded aromatic).
4-Me 14.0 - 16.0Methyl carbon.
Mass Spectrometry (MS)

Method: Electron Impact (EI) or ESI+ (Electrospray Ionization).

  • Molecular Ion (M

    
    ): 
    
    
    
    147 (Base peak in EI often).
  • Key Fragmentation Pathways:

    • 
       147 
      
      
      
      146:
      Loss of H
      
      
      (Formation of stable quinoid-like cation).
    • 
       147 
      
      
      
      132:
      Loss of CH
      
      
      (Loss of the methyl group).
    • 
       147 
      
      
      
      119:
      Loss of CO (Characteristic of phenols, ring contraction).
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 147 M_H [M-H]+ m/z 146 (Quinoid Stabilized) M_Ion->M_H - H• M_Me [M-CH3]+ m/z 132 M_Ion->M_Me - CH3• M_CO [M-CO]+ m/z 119 (Ring Contraction) M_Ion->M_CO - CO (Phenolic) M_H->M_CO Secondary

Caption: Primary fragmentation pathways for 4-methyl-1H-indol-5-ol under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (cm

)
Vibration ModeIntensityNotes
3350 - 3450 O-H StretchBroad, StrongH-bonded; broadness depends on dryness.
3380 - 3420 N-H StretchSharp (if free)Often overlaps with OH broad band.
2900 - 2950 C-H Stretch (Aliphatic)MediumMethyl group C-H stretches.
1580 - 1620 C=C AromaticStrongIndole ring breathing modes.
1450 - 1470 CH

Bend
MediumMethyl deformation.
1200 - 1250 C-O StretchStrongPhenolic C-O stretch (Diagnostic).

Part 3: Experimental Protocols & Validation

Protocol 1: NMR Sample Preparation (Critical for OH/NH detection)

To ensure the sharpest resolution of the exchangeable protons (OH and NH), which are critical for distinguishing isomers, follow this strict protocol:

  • Drying: Dry the solid compound in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours to remove lattice water.
  • Solvent: Use DMSO-d

    
     (99.9% D)  from a fresh ampoule. Avoid "old" DMSO which absorbs atmospheric water (water signal at 3.33 ppm will obscure the region).
    
  • Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.[3]

  • Acquisition: Run at 298 K . If OH broadening occurs, lower temperature to 273 K to slow the exchange rate.[3]

Protocol 2: Structural Differentiation (Isomer Check)

Distinguishing 4-methyl-5-hydroxyindole from 2-methyl-5-hydroxyindole (Nenitzescu product) is a common quality control requirement.

Isomer_Check Start Unknown Methyl-Hydroxyindole Step1 1H NMR Analysis Start->Step1 Decision Check Methyl Signal Coupling Step1->Decision Res_4Me Singlet (s) (No neighbor protons) Decision->Res_4Me ~2.4 ppm Res_2Me Doublet (d) or Broad s (Couples with H3) Decision->Res_2Me ~2.3 ppm Confirm_4Me Confirm: 4-Methyl isomer (Check NOE between Me and H3) Res_4Me->Confirm_4Me Confirm_2Me Confirm: 2-Methyl isomer (Check loss of H2 signal) Res_2Me->Confirm_2Me

Caption: Logic flow for distinguishing the 4-methyl isomer from the common 2-methyl Nenitzescu byproduct.

References

  • Nenitzescu Indole Synthesis: Allen, G. R. (1973).[3] The Nenitzescu Indole Synthesis. Organic Reactions, 20.

  • Spectroscopic Data of Indoles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent effects on indole shifts).

  • Pindolol Synthesis Intermediates: Troxler, F., & Hofmann, A. (1959).[3] Die Synthese von Indolen aus 1,4-Benzochinonen. Helvetica Chimica Acta. (Foundational work on hydroxy-methyl-indoles).[4]

  • NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

4-Methyl-1H-indol-5-ol: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Within the diverse family of indole derivatives, 4-methyl-1H-indol-5-ol emerges as a particularly valuable heterocyclic building block. Its strategic substitution pattern—a methyl group at the 4-position and a hydroxyl group at the 5-position—offers a unique combination of steric and electronic features that can be exploited for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 4-methyl-1H-indol-5-ol, encompassing its synthesis, reactivity, and applications as a key intermediate in the development of innovative pharmaceuticals.

Physicochemical Properties and Structural Features

4-Methyl-1H-indol-5-ol, with the CAS Number 19499-97-9, possesses a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol .[2] The presence of the electron-donating methyl and hydroxyl groups on the benzene portion of the indole ring significantly influences its chemical reactivity and biological activity. The hydroxyl group at the 5-position is a key functional handle for introducing a variety of substituents through reactions such as O-alkylation and O-acylation. Furthermore, this hydroxyl group, being structurally analogous to the 5-hydroxyl group of the neurotransmitter serotonin (5-hydroxytryptamine), makes 4-methyl-1H-indol-5-ol an attractive starting material for the synthesis of serotonergic agents.[3]

PropertyValueSource
CAS Number19499-97-9[2]
Molecular FormulaC₉H₉NO[2]
Molecular Weight147.17 g/mol [2]

Synthesis of 4-Methyl-1H-indol-5-ol: A Practical Approach

The most versatile and widely employed method for the synthesis of indole derivatives is the Fischer indole synthesis.[4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[6] For the synthesis of 4-methyl-1H-indol-5-ol, a plausible and efficient strategy involves a two-step sequence starting from a suitably substituted aniline derivative. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization A Substituted Aniline B Diazotization (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂, HCl) B->C D Substituted Phenylhydrazine C->D F Phenylhydrazone D->F E Carbonyl Compound (e.g., Pyruvic Acid) E->F G Phenylhydrazone H Acid Catalyst (e.g., H₂SO₄, PPA) G->H I 4-Methyl-1H-indol-5-ol H->I

Caption: General workflow for the synthesis of 4-methyl-1H-indol-5-ol via the Fischer indole synthesis.

Detailed Experimental Protocol (Proposed)

A practical synthesis of 4-methyl-1H-indol-5-ol can be achieved through the Fischer indole synthesis of a methoxy-protected precursor, followed by demethylation.

Part 1: Synthesis of 4-Methyl-5-methoxy-1H-indole

  • Preparation of (3-Methoxy-4-methylphenyl)hydrazine: This key intermediate is prepared from 3-methoxy-4-methylaniline via diazotization with sodium nitrite in hydrochloric acid, followed by reduction of the resulting diazonium salt with a suitable reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

  • Fischer Indole Synthesis:

    • To a solution of (3-methoxy-4-methylphenyl)hydrazine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of an appropriate carbonyl compound, for example, pyruvic acid or an equivalent thereof.[1]

    • The mixture is stirred, often with gentle heating, to facilitate the formation of the corresponding phenylhydrazone.

    • An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is then added to the reaction mixture.[4]

    • The mixture is heated to induce cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled, and the product is isolated by neutralization, extraction with an organic solvent, and subsequent purification by column chromatography or recrystallization.

Part 2: Demethylation to 4-Methyl-1H-indol-5-ol

The methoxy group of 4-methyl-5-methoxy-1H-indole can be cleaved to afford the desired 4-methyl-1H-indol-5-ol using various demethylating agents. A common and effective method involves the use of boron tribromide (BBr₃) in a suitable aprotic solvent like dichloromethane at low temperatures.

Reactivity and Functionalization

The chemical reactivity of 4-methyl-1H-indol-5-ol is dictated by the interplay of the indole nucleus and its substituents. The indole ring is inherently electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The electron-donating nature of the methyl and hydroxyl groups further activates the ring towards electrophilic substitution.

Electrophilic Substitution

The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic substitution reactions. This allows for the introduction of a wide range of functional groups, which is a cornerstone of its utility as a building block.

Reactions at the 5-Hydroxyl Group

The phenolic hydroxyl group at the C5 position provides a versatile handle for further derivatization.

  • O-Alkylation: The hydroxyl group can be readily alkylated using various alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone). This allows for the introduction of diverse side chains, which can be crucial for modulating the pharmacological properties of the final molecule.

  • O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters.

The strategic functionalization of these positions is key to the construction of complex molecules with desired biological activities.

Application in Drug Discovery: A Gateway to Serotonergic Agents

The structural resemblance of 4-methyl-1H-indol-5-ol to serotonin has made it a valuable precursor for the synthesis of compounds targeting the serotonergic system.[3] Serotonin receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug development in areas such as neurology, psychiatry, and gastroenterology.

The general synthetic strategy for many serotonin receptor agonists involves the construction of an indol-3-ylethylamine side chain, a key pharmacophore for serotonergic activity. The 4-methyl and 5-hydroxyl groups of the title compound can be used to fine-tune the steric and electronic properties of the molecule to achieve desired receptor subtype selectivity and pharmacokinetic profiles.

Characterization and Spectroscopic Data

The structural confirmation of synthesized 4-methyl-1H-indol-5-ol and its derivatives is crucial for ensuring their purity and identity. A combination of spectroscopic techniques is employed for this purpose. While a comprehensive, publicly available dataset for 4-methyl-1H-indol-5-ol is scarce, the expected spectroscopic features can be predicted based on the analysis of similar indole derivatives.[9][10][11][12][13][14]

Spectroscopic TechniqueExpected Features
¹H NMR Signals for the aromatic protons on the indole ring, a singlet for the C4-methyl protons, and broad signals for the indole NH and the hydroxyl OH protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
¹³C NMR Nine distinct carbon signals corresponding to the molecular formula C₉H₉NO. The chemical shifts would be influenced by the electron-donating effects of the methyl and hydroxyl groups.
Infrared (IR) Characteristic absorption bands for N-H stretching (from the indole ring), O-H stretching (from the hydroxyl group), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the exact mass of the compound (147.17 g/mol ).

Conclusion and Future Perspectives

4-Methyl-1H-indol-5-ol stands as a highly valuable and versatile heterocyclic building block in the arsenal of medicinal chemists. Its strategic substitution pattern, coupled with the inherent reactivity of the indole nucleus, provides a robust platform for the synthesis of a diverse array of complex molecules. The structural analogy to serotonin makes it a particularly attractive starting point for the development of novel therapeutics targeting the serotonergic system. As the demand for more selective and efficacious drugs continues to grow, the strategic utilization of well-designed building blocks like 4-methyl-1H-indol-5-ol will undoubtedly play a pivotal role in advancing the frontiers of drug discovery. Further exploration of its synthetic utility and the biological evaluation of its derivatives are poised to unlock new therapeutic opportunities.

References

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Landscape for a Novel Indole Derivative

In the landscape of drug discovery and medicinal chemistry, indole scaffolds represent a "privileged structure," forming the core of numerous natural products and synthetic pharmaceuticals. The compound 4-methyl-1H-indol-5-ol (CAS No. 19499-97-9), a substituted hydroxyindole, stands as a molecule of significant interest. Its structure suggests potential as a versatile synthetic intermediate, particularly as a bioisostere for endogenous signaling molecules or as a foundational block for more complex therapeutic agents.

However, a comprehensive survey of the scientific literature reveals a conspicuous absence of experimentally determined physicochemical data for this specific molecule. This guide, therefore, adopts the perspective of a senior application scientist tasked with characterizing a novel compound. We will navigate this data gap by combining foundational knowledge, predictive methodologies based on structurally similar analogs, and a detailed exposition of the gold-standard experimental protocols required for its full characterization. This approach not only provides a robust theoretical framework for understanding 4-methyl-1H-indol-5-ol but also serves as a practical manual for the researchers who will perform this essential work.

Our narrative is built on the principle of causality—explaining why specific experimental choices are made and how each measured parameter critically influences the drug development trajectory, from formulation and pharmacokinetics to ultimate biological activity.

Molecular Identity and Structural Elucidation

The first step in any rigorous chemical analysis is the unambiguous confirmation of the molecule's identity and structure.

Core Molecular Attributes

4-methyl-1H-indol-5-ol is an aromatic heterocyclic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group at position 4 and a hydroxyl group at position 5.

PropertyValueSource
IUPAC Name 4-methyl-1H-indol-5-ol-
CAS Number 19499-97-9Vendor Data
Molecular Formula C₉H₉NOVendor Data
Molecular Weight 147.17 g/mol Vendor Data
Canonical SMILES CC1=C2C=CNC2=C(C=C1)O-
Structural Visualization

A clear representation of the molecular structure is fundamental to understanding its chemical behavior.

Caption: 2D Structure of 4-methyl-1H-indol-5-ol.

Predicted Physicochemical Properties and Analog-Based Analysis

In the absence of direct experimental data, we can predict key properties and establish a probable range of values by analyzing structurally related molecules. This comparative analysis is a cornerstone of medicinal chemistry, allowing for informed hypotheses about a new molecule's behavior.

Structural Analogs for Comparison

We have selected four key analogs to build our predictive model:

  • Indole: The parent heterocyclic core.

  • 1H-Indol-5-ol: Removes the C4-methyl group, isolating the effect of the hydroxyl group.

  • 4-Methyl-1H-indole: Removes the C5-hydroxyl group, isolating the effect of the methyl group.

  • Psilocin (4-Hydroxy-N,N-dimethyltryptamine): A well-studied indole with a hydroxyl group at the adjacent C4 position.

Summary of Predicted and Analog-Derived Properties

The following table summarizes known experimental values for our analogs and provides a scientifically reasoned prediction for 4-methyl-1H-indol-5-ol.

PropertyIndole1H-Indol-5-ol4-Methyl-1H-indolePsilocin (4-HO-DMT)4-methyl-1H-indol-5-ol (Predicted)
Melting Point (°C) 52-54105-110[1][2]5174[3].5[4] 110-1[5]30 °C
Boiling Point (°C) 253-254N/A2[1][2]67N/A[4]>270 °C (with decomposition)**
Water Solubility 1.9 g/L (low)Likely [1]higher than indole0.6 g/L (low)4 g/L ([4]soluble)Moder[5]ately low to soluble
logP (Octanol/Water) 2.14N/A2[1].54 (est.)N/A[4]1.8 - 2.2
pKa (Phenolic -OH) N/A~10-11 (est.)N/A~10 (est.)~10-11
pKa (Indole N-H) 16.2~16-17 1~16-17 (est.)~17 (est.)~16-17

Expert Analysis & Causality:

  • Melting Point: The introduction of a hydroxyl group, as seen in 1H-indol-5-ol (105-110 °C), significantly increases the melting point compared to indole (52-54 °C) due to hydrogen bonding. The methy[1][2][3]l group in 4-methylindole has a minimal effect. Therefore[4], 4-methyl-1H-indol-5-ol is predicted to have a melting point substantially higher than indole, likely in the range of 110-130 °C, as it can form strong intermolecular hydrogen bonds.

  • Solubility: The phenolic hydroxyl group is expected to increase aqueous solubility through hydrogen bonding with water, making it more soluble than 4-methylindole. However, the molecule retains significant hydrophobic character from the bicyclic core and methyl group. Its solubility is therefore predicted to be moderate, likely falling between that of indole and the more polar psilocin.

  • logP: The logP value is a measure of lipophilicity. The methyl group in 4-methyl-1H-indole increases lipophilicity (logP ~2.54) compared to indole (logP 2.14). Conversel[1][4]y, the hydroxyl group will decrease lipophilicity. These two opposing effects suggest the final logP for 4-methyl-1H-indol-5-ol will be slightly lower than that of 4-methyl-1H-indole, likely in the 1.8-2.2 range. This value is critical for predicting membrane permeability and oral absorption.

  • pKa: The molecule possesses two ionizable protons. The N-H of the indole ring is very weakly acidic (pKa ~16-17), similar to the parent indole, and is not relevant at physiological pH. The pheno[1]lic hydroxyl group (C5-OH), however, is weakly acidic with an estimated pKa around 10-11, typical for phenols. This means the compound will be predominantly in its neutral form in the physiological pH range of the body.

Experimental Determination Protocols

To move from prediction to certainty, a series of standardized experiments must be performed. The following sections detail the authoritative, self-validating protocols required to characterize 4-methyl-1H-indol-5-ol.

G cluster_0 Core Characterization Workflow A Purity & Identity (HPLC, NMR, MS) B Melting Point (Capillary Method) A->B Confirmed Pure Sample C Aqueous Solubility (OECD 105) B->C Solid State Properties Defined F Thermal Stability (TGA/DSC) B->F Correlate with Thermal Events D Acidity (pKa) (Potentiometric Titration) C->D Solubility Known for Titration E Lipophilicity (logP) (OECD 107 Shake-Flask) C->E Saturation Limits Known

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

Causality: The melting point is a primary indicator of a crystalline solid's purity. A sharp melting range (typically <1°C) suggests high purity, while a broad and depressed range indicates the presence of impurities. This is a critical quality control parameter.

Protocol:

  • Sample Preparation: Ensure the 4-methyl-1H-indol-5-ol sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample.

  • App[6]aratus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determinations.

  • Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Repeat the measurement at least two more times. The results should be reproducible within ±0.5°C.

Aqueous Solubility (OECD 105 Flask Method)

Causality: Aqueous solubility is a master variable in drug development, directly impacting dissolution rate, bioavailability, and the feasibility of parenteral formulations. Poor solubility is a leading cause of compound failure. The OECD 105 guideline provides a standardized, regulatory-accepted method.

Protoc[7][8][9]ol:

  • System Preparation: Prepare a buffer solution at a relevant pH (e.g., pH 7.4 for physiological relevance). Ensure all glassware is scrupulously clean.

  • Sample Addition: Add an excess amount of solid 4-methyl-1H-indol-5-ol to a flask containing a known volume of the buffer. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A preliminary test can determine the required time (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration, ensuring no solid particles are carried over into the aqueous sample.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment should be performed in triplicate. The concentration of three consecutive samples taken at different time points (e.g., 24h, 36h, 48h) should not differ significantly, confirming that equilibrium has been reached.

Dissociation Constant (pKa) by Potentiometric Titration

Causality: The pKa value defines the ionization state of a molecule at a given pH. This governs its solubility, lipophilicity (logD), and ability to interact with biological targets. For 4-methyl-1H-indol-5-ol, determining the pKa of the phenolic hydroxyl group is essential. Potentiometric titration is a highly precise and standard method for this determination.

Protoc[10][11][12]ol:

  • Solution Preparation: Prepare a solution of 4-methyl-1H-indol-5-ol of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low). An inert [10][13]electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Dat[13]a Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Validation: The procedure should be repeated multiple times. The instrument must be calibrated with at least three standard buffers bracketing the expected pKa.

Lipophilicity (logP) by OECD 107 Shake-Flask Method

Causality: The n-octanol/water partition coefficient (logP) is the industry standard for measuring a drug's lipophilicity. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the definitive, albeit manual, technique for this measurement.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 4-methyl-1H-indol-5-ol in the pre-saturated n-octanol. The concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 5-10 minutes) to allow the compound to partition between the two phases. Then, allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

  • Validation: The experiment must be performed in triplicate. The total amount of compound recovered from both phases should be within a reasonable range (e.g., 90-110%) of the initial amount added, ensuring no material was lost to degradation or adsorption.

Spectroscopic and Thermal Characterization

Spectroscopic Fingerprinting

Causality: Spectroscopic techniques provide a unique "fingerprint" of the molecule, confirming its structure and identifying key functional groups. This data is essential for quality control and for studying intermolecular interactions.

  • UV-Visible Spectroscopy: Indole and its derivatives possess a chromophore that absorbs in the UV region. The UV spectrum is useful for quantitative analysis (e.g., in solubility and logP experiments). The parent indole shows a maximum absorption (λmax) around 270 nm. The spect[14]rum of 4-methyl-1H-indol-5-ol is expected to be similar, with potential shifts due to the auxochromic effects of the methyl and hydroxyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of functional groups. For 4-met[15]hyl-1H-indol-5-ol, key expected peaks would include: a broad O-H stretch (~3200-3600 cm⁻¹), the indole N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C=C aromatic ring stretches (~1450-1600 cm⁻¹). This analysis confirms the presence of the critical hydroxyl and indole N-H functionalities.

Thermal Stability Analysis (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability of a compound. This information is vital for determining appropriate storage conditions, shelf-life, and processing parameters during formulation (e.g., milling or melt-extrusion).

  • TGA: Measures mass loss as a function of temperature. For a stable indole derivative, TGA would show a flat baseline until the onset of thermal decomposition. A study on indole showed thermal degradation beginning around 147-150°C. 4-methyl-[16]1H-indol-5-ol is expected to have comparable or slightly higher stability.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. DSC analysis would show a sharp endothermic peak corresponding to the melting point. It can al[17]so reveal other thermal events like polymorphic transitions or exothermic decomposition events, providing a complete thermal profile of the solid-state form.

Conclusion and Forward Outlook

While direct experimental data for 4-methyl-1H-indol-5-ol remains to be published, this guide provides a comprehensive framework for its physicochemical characterization. Through reasoned analysis of structural analogs, we have established a set of predicted properties that serve as a robust starting point for any research or development program. More importantly, we have detailed the authoritative, step-by-step experimental protocols necessary to generate the empirical data required for regulatory submission and successful drug development. The execution of these protocols will replace prediction with certainty, fully elucidating the chemical and physical nature of this promising molecule and paving the way for its potential application in medicinal chemistry.

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Methodological & Application

Application Note: Regioselective Synthesis of 4-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized synthetic protocol for 4-methyl-1H-indol-5-ol (also known as 5-hydroxy-4-methylindole).

This scaffold is a critical pharmacophore in medicinal chemistry, particularly for JAK inhibitors , serotonin receptor ligands , and multikinase inhibitors where the 4-methyl group provides essential steric bulk to prevent metabolic oxidation at the C4 position, while the 5-hydroxyl group serves as a versatile handle for etherification or hydrogen bonding.

Executive Summary & Strategic Rationale

Direct synthesis of 4-substituted-5-hydroxyindoles is synthetically challenging due to regiochemical ambiguity.

  • Classic Fischer Indole Synthesis using 3-methyl-4-methoxyphenylhydrazine typically favors cyclization at the less hindered C6 position, yielding the unwanted 6-methyl isomer.

  • Bartoli Indole Synthesis on 2-methyl-3-nitroanisole undergoes a [3,3]-sigmatropic rearrangement that preferentially targets the ortho position, yielding the 7-methyl isomer.

Selected Route: This protocol utilizes the Leimgruber-Batcho Indole Synthesis . By starting with 2,3-dimethylanisole , we leverage the strong para-directing effect of the methoxy group to install a nitro group specifically at position 4. The resulting 2,3-dimethyl-4-nitroanisole possesses a methyl group ortho to the nitro functionality (at C3), which is exclusively activated for enamine formation, guaranteeing the correct 4-methyl-5-methoxy substitution pattern in the final indole.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 4-Methyl-1H-indol-5-ol (Target) Intermediate 4-Methyl-5-methoxyindole (Protected Intermediate) Target->Intermediate BBr3 Demethylation Enamine Enamine Intermediate (trans-β-dimethylamino-2-nitrostyrene deriv.) Intermediate->Enamine Reductive Cyclization (H2/Pd-C or Fe/AcOH) Precursor 2,3-Dimethyl-4-nitroanisole Enamine->Precursor DMF-DMA Condensation Starting 2,3-Dimethylanisole (Starting Material) Precursor->Starting Nitration (HNO3/H2SO4)

Caption: Retrosynthetic logic flow ensuring regiochemical fidelity via the Leimgruber-Batcho pathway.

Detailed Experimental Protocols

Stage 1: Nitration (Synthesis of 2,3-Dimethyl-4-nitroanisole)

Objective: Install the nitro group para to the methoxy group and ortho to the C3-methyl.

  • Reagents: 2,3-Dimethylanisole (1.0 eq), HNO₃ (70%, 1.1 eq), H₂SO₄ (conc.), Acetic Anhydride (solvent/activator).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group directs para (position 4), which is sterically accessible compared to position 2.

Protocol:

  • Dissolve 2,3-dimethylanisole (13.6 g, 100 mmol) in acetic anhydride (50 mL) and cool to 0°C.

  • Prepare a nitrating mixture of HNO₃ (7.0 mL) and acetic acid (10 mL). Add this dropwise to the anisole solution, maintaining internal temperature <10°C.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Quench: Pour the mixture onto crushed ice (200 g).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1) to yield pale yellow crystals.

    • Expected Yield: 75-85%

    • Target:2,3-dimethyl-4-nitroanisole .

Stage 2: Enamine Formation & Cyclization (Synthesis of 4-Methyl-5-methoxyindole)

Objective: Convert the ortho-methyl nitro precursor into the indole core.

  • Reagents: DMF-DMA (N,N-Dimethylformamide dimethyl acetal), DMF (solvent), Pyrrolidine (catalyst), H₂ (gas), 10% Pd/C.

Protocol:

  • Condensation: In a pressure tube or round-bottom flask, dissolve 2,3-dimethyl-4-nitroanisole (9.0 g, 50 mmol) in anhydrous DMF (40 mL).

  • Add DMF-DMA (7.3 g, 60 mmol) and Pyrrolidine (0.4 mL, 5 mmol).

  • Heat to 110°C for 12–16 hours under N₂. The solution will turn deep red (formation of the

    
    -dimethylaminostyrene).
    
  • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA.

  • Cyclization: Dissolve the crude red residue in Methanol (100 mL).

  • Add 10% Pd/C (0.9 g, 10 wt%).

  • Hydrogenate at 40-50 psi (Parr shaker) or balloon pressure at RT for 6–12 hours.

    • Note: The red color disappears as the nitro group reduces to the amine, which then cyclizes with the enamine double bond, eliminating dimethylamine.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

    • Expected Yield: 60-70%

    • Product:4-methyl-5-methoxyindole (White to off-white solid).

Stage 3: Demethylation (Synthesis of 4-Methyl-1H-indol-5-ol)

Objective: Cleave the methyl ether to reveal the free phenol.

  • Reagents: BBr₃ (Boron tribromide, 1.0 M in DCM), Anhydrous DCM (Dichloromethane).

Protocol:

  • Dissolve 4-methyl-5-methoxyindole (3.2 g, 20 mmol) in anhydrous DCM (60 mL) under Argon atmosphere. Cool to -78°C .

  • Add BBr₃ (1.0 M in DCM, 60 mL, 3.0 eq) dropwise over 20 minutes. Caution: Exothermic.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C and stir for 2 hours.

  • Quench: Cool back to -20°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane complexes.

  • Workup: Wash with sat. NaHCO₃ (carefully) and brine.

    • Alternative Workup: If the phenol is amphoteric/water-soluble, neutralize to pH 7 and extract with EtOAc/THF mixture.

  • Purification: Flash chromatography (DCM/MeOH 95:5) or recrystallization from Toluene.

    • Final Yield: 85-90%

    • Product:4-methyl-1H-indol-5-ol (Beige/Tan solid).

Analytical Data Summary

CompoundKey 1H NMR Signals (Approximate, in DMSO-d6)Structural Feature
2,3-Dimethyl-4-nitroanisole δ 7.8 (d, 1H, Ar-H ortho to NO2), 6.9 (d, 1H), 3.9 (s, 3H, OMe), 2.4 (s, 3H), 2.2 (s, 3H)Nitro group deshields adjacent proton; two methyl singlets.
4-Methyl-5-methoxyindole δ 10.9 (br s, NH), 7.2 (t, 1H, C2-H), 7.1 (d, 1H, C7-H), 6.8 (d, 1H, C6-H), 6.4 (s, 1H, C3-H), 3.8 (s, 3H, OMe), 2.5 (s, 3H, C4-Me)Indole NH; C4-Methyl appears as singlet ~2.5 ppm.
4-Methyl-1H-indol-5-ol δ 10.7 (br s, NH), 8.6 (s, OH), 7.0 (d, 1H, C7-H), 6.6 (d, 1H, C6-H), 6.3 (s, 1H, C3-H), 2.4 (s, 3H, C4-Me)Disappearance of OMe singlet; Appearance of exchangeable OH.[1][2][3]

Critical Safety & Troubleshooting

Safety Protocols
  • Nitration: The nitration of electron-rich anisoles is highly exothermic. Strict temperature control (<10°C) is required to prevent runaway reactions or dinitration.

  • BBr3 Handling: Boron tribromide reacts violently with moisture, producing HBr gas. Use only in a functioning fume hood with proper PPE (face shield, chemically resistant gloves). Quench extremely slowly at low temperature.

Troubleshooting Guide
  • Issue: Low yield in Stage 2 (Cyclization).

    • Cause: Incomplete enamine formation.

    • Solution: Ensure DMF-DMA is fresh. Use a sealed tube to prevent reagent loss if heating >100°C. Add more pyrrolidine.

  • Issue: Incomplete Demethylation.

    • Cause: Complexation of Boron with the indole nitrogen.

    • Solution: Use 3-4 equivalents of BBr3. If stalling occurs, warm to RT or reflux gently (40°C).

References

  • Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. U.S. Patent No. 3,732,245.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Bartoli, G., et al. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. (Cited for exclusion rationale).

  • Porcheddu, A., & Giacomelli, G. (2006). Microwave-assisted synthesis of indoles via the Leimgruber–Batcho reaction. Synlett, 2006(15), 2495-2498.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-methyl-1H-indol-5-ol via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and expert insights for the synthesis of 4-methyl-1H-indol-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis leverages the classic Fischer indole reaction, a robust and versatile method for constructing the indole nucleus. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategy, from the preparation of the key hydrazine intermediate to the final cyclization and functional group manipulation. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on experimental execution, and provide troubleshooting advice to ensure a successful and reproducible outcome.

Introduction and Strategic Overview

The indole ring system is a cornerstone of pharmaceutical chemistry, present in a multitude of natural products and synthetic drugs. 4-methyl-1H-indol-5-ol, in particular, represents a key building block for various biologically active molecules, including kinase inhibitors and serotonin receptor modulators. The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and widely used methods for indole ring formation.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or isolated from the reaction of an arylhydrazine with an aldehyde or ketone.[2][3]

The synthesis of 4-methyl-1H-indol-5-ol presents a unique challenge due to the presence of a reactive phenol group. A direct Fischer cyclization using (4-methyl-5-hydroxyphenyl)hydrazine is often complicated by side reactions under the harsh acidic conditions required. Therefore, a more strategic approach employing a protecting group for the hydroxyl moiety is warranted. Our protocol adopts a robust, three-stage strategy:

  • Preparation of the Arylhydrazine Intermediate: Synthesis of (4-methyl-5-methoxyphenyl)hydrazine hydrochloride from the commercially available 5-methoxy-4-methylaniline. The methoxy group serves as a stable protecting group for the target phenol.

  • Fischer Indole Synthesis: Reaction of the hydrazine intermediate with pyruvic acid to form the corresponding hydrazone, followed by acid-catalyzed indolization to yield the protected indole-2-carboxylic acid.

  • Deprotection and Decarboxylation: Concurrent cleavage of the methoxy ether and decarboxylation of the C2-carboxylic acid to afford the final product, 4-methyl-1H-indol-5-ol.

This strategic workflow is designed for efficiency and control, minimizing byproduct formation and simplifying purification.

G cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Deprotection & Decarboxylation A 5-Methoxy-4-methylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl (0-5 °C) C (4-methyl-5-methoxyphenyl)hydrazine HCl B->C SnCl₂·2H₂O Reduction D Hydrazone Formation C->D + Pyruvic Acid (EtOH) E 4-Methyl-5-methoxy-1H-indole-2-carboxylic acid D->E PPA, Heat (Cyclization) F 4-methyl-1H-indol-5-ol (Final Product) E->F 48% HBr, Reflux

Figure 1: High-level experimental workflow for the synthesis of 4-methyl-1H-indol-5-ol.

The Fischer Indole Synthesis: A Mechanistic Perspective

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Fischer indole synthesis is a sophisticated cascade of reactions initiated by acid catalysis.[4]

  • Phenylhydrazone Formation: The arylhydrazine reacts with a carbonyl compound (in our case, pyruvic acid) to form a phenylhydrazone. This is a reversible condensation reaction where the removal of water drives the equilibrium forward.[4]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[5][6]

  • [1][1]-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement. This is the core step where the new C-C bond is formed at the ortho-position of the aromatic ring, temporarily disrupting its aromaticity.[5]

  • Rearomatization & Cyclization: The intermediate diimine quickly undergoes a proton transfer to regain aromaticity. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular cyclization to form the five-membered ring.[4]

  • Elimination of Ammonia: Finally, under acid catalysis, the resulting aminal eliminates a molecule of ammonia, followed by a final proton loss to generate the stable, aromatic indole ring system.[4]

G A Phenylhydrazone B Enehydrazine (Tautomer) A->B H⁺ Tautomerization C [3,3]-Sigmatropic Rearrangement Intermediate B->C [3,3]-Sigmatropic Shift D Rearomatized Intermediate C->D H⁺ Rearomatization E Cyclized Aminal D->E Intramolecular Cyclization F Indole Product E->F -NH₃ -H⁺

Sources

protocol for N-methylation of 4-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective N-Methylation of 4-Methyl-1H-indol-5-ol

Abstract

This guide details the synthetic protocols for the


-methylation of 4-methyl-1H-indol-5-ol. Due to the amphoteric nature of the substrate, which contains both a phenolic hydroxyl group (

) and an indole nitrogen (

), direct methylation presents a significant regioselectivity challenge favoring

-alkylation. This note provides two distinct workflows: Protocol A (The Protection Strategy) , recommended for high-purity pharmaceutical applications, and Protocol B (Direct Dianion Alkylation) , a rapid-screen method for early-stage discovery.

Chemo-Structural Analysis & Mechanistic Rationale

The substrate, 4-methyl-1H-indol-5-ol (1 ), possesses two nucleophilic sites. The success of the reaction depends on manipulating the acidity and nucleophilicity of these sites.

  • Acidity Mismatch: The phenolic proton is significantly more acidic (

    
    ) than the indole 
    
    
    
    (
    
    
    ). Under mild basic conditions (e.g.,
    
    
    ), the phenoxide anion forms exclusively, leading to
    
    
    -methylation.
  • Steric Influence: The methyl group at the C4 position exerts steric pressure on the C5-hydroxyl group. While this slightly retards

    
    -alkylation compared to unsubstituted 5-hydroxyindole, it is insufficient to reverse regioselectivity without specific intervention.
    
  • Nucleophilicity: Once deprotonated, the indole nitrogen (in the dianion state) is a softer, more powerful nucleophile than the hard phenoxide oxygen. However, generating the dianion without transiently alkylating the oxygen requires strictly anhydrous, strong-base conditions.

Mechanistic Pathway & Competition

ReactionPathway Substrate 4-methyl-1H-indol-5-ol (Substrate) Base Base Treatment Substrate->Base MonoAnion Phenoxide Mono-anion (O-) Base->MonoAnion Mild Base (K2CO3) DiAnion Indole Dianion (N- and O-) Base->DiAnion Strong Base (NaH, >2 equiv) OMe_Product O-Methyl Product (Undesired) MonoAnion->OMe_Product MeI (Fast) DiAnion->OMe_Product Thermodynamic/Mix NMe_Product N-Methyl Product (Target) DiAnion->NMe_Product Kinetic Control

Figure 1: Mechanistic divergence based on base selection. Mild bases lead exclusively to O-methylation.

Protocol A: The Protection Strategy (Gold Standard)

Objective: Isolate high-purity 1,4-dimethyl-1H-indol-5-ol by chemically blocking the competing oxygen nucleophile. Applicability: Scale-up, GMP synthesis, and scenarios requiring >98% purity.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]Role
4-methyl-1H-indol-5-ol 1.0Substrate
TBDMS-Cl 1.2Silylating Agent (O-protection)
Imidazole 2.5Base/Catalyst for silylation
Sodium Hydride (60%) 1.5Strong Base for N-deprotonation
Iodomethane (MeI) 1.2Methylating Agent
TBAF (1M in THF) 1.5Deprotection Agent
Step-by-Step Workflow

Step 1: O-Silylation

  • Dissolve 4-methyl-1H-indol-5-ol (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Add Imidazole (2.5 equiv) and stir for 10 minutes at

    
    .
    
  • Add TBDMS-Cl (1.2 equiv) portion-wise.

  • Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (the protected intermediate will be less polar).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    , concentrate. Note: The silyl ether is stable enough to proceed without column chromatography if purity >95%.

Step 2: N-Methylation

  • Dissolve the crude O-TBDMS intermediate in anhydrous THF (

    
    ) under Nitrogen/Argon.
    
  • Cool to

    
    . Carefully add NaH  (60% dispersion in oil, 1.5 equiv). Caution: Hydrogen gas evolution.
    
  • Stir at

    
     for 30 minutes to ensure complete deprotonation of the indole N-H.
    
  • Add Iodomethane (MeI) (1.2 equiv) dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The product is the N-methyl-O-silyl indole.

Step 3: Deprotection

  • Redissolve the N-methylated intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv) at

    
    .
    
  • Stir for 1 hour. The solution should darken slightly.

  • Final Purification: Dilute with EtOAc, wash with water. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Dianion Alkylation (Rapid Screen)

Objective: Direct synthesis without protection steps. Risk: Moderate risk of O-methylation and dimethylation. Requires strict temperature control. Applicability: High-throughput screening (HTS) or initial analog generation.

Critical Parameters
  • Solvent: Anhydrous DMF (Polar aprotic promotes N-alkylation of indoles).

  • Base: Sodium Hydride (NaH) - Must use >2.2 equivalents to ensure the dianion is formed immediately.

Step-by-Step Workflow
  • Dianion Formation: Suspend NaH (60%, 2.5 equiv) in anhydrous DMF at

    
     under Argon.
    
  • Add 4-methyl-1H-indol-5-ol (1.0 equiv) dissolved in minimal DMF dropwise.

    • Observation: Evolution of

      
       gas. The solution will likely turn dark/greenish indicating the electron-rich dianion.
      
  • Stir at

    
     for 45 minutes. Crucial: Ensure full deprotonation before adding electrophile.
    
  • Controlled Addition: Add Iodomethane (0.95 - 1.0 equiv) extremely slowly (syringe pump recommended).

    • Rationale: Limiting the electrophile prevents over-alkylation. The N-anion is more nucleophilic than the O-anion, so it should react preferentially if MeI is the limiting reagent.

  • Quench & Analyze: Quench with water immediately after addition is complete. Extract and analyze by LC-MS.

    • Success Criteria: Major peak M+14 (N-Me). Minor peaks M+14 (O-Me) and M+28 (Di-Me).

Analytical Validation

Distinguishing the regioisomers is critical. Use the following NMR markers:

FeatureN-Methyl Product (Target)O-Methyl Product (Impurity)
1H NMR (Me Group)

ppm (Singlet)

ppm (Singlet)
1H NMR (Indole C2-H) Distinct downfield shift due to N-MeMinimal shift
13C NMR (Me Group)

ppm

ppm (Characteristic O-Me)
NOE Signal Strong NOE between N-Me and C2-H / C7-HNOE between O-Me and C4-Me / C6-H

Troubleshooting & Safety

  • Issue: Low Yield in Protocol A.

    • Cause: Incomplete silylation due to steric hindrance of the C4-methyl group.

    • Fix: Switch TBDMS-Cl to TMS-Cl (smaller, but less stable) or increase reaction time/temperature for the protection step.

  • Issue: O-Methylation in Protocol B.

    • Cause: "Hard-Hard" interaction dominance or insufficient base.

    • Fix: Switch solvent to HMPA/THF mixtures (increases separation of ion pairs) or use Lithium bases (LiHMDS) which sometimes favor N-alkylation in indoles.

  • Safety:

    • Iodomethane: Potent neurotoxin and carcinogen. Use only in a fume hood.

    • Sodium Hydride: Pyrophoric. Dispose of excess by slow addition of isopropanol/hexanes.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole nucleophilicity and pKa differences).
  • Somei, M., et al. (1981). "The Chemistry of 1-Hydroxyindoles." Chemical and Pharmaceutical Bulletin. (Discusses the tautomeric reactivity of hydroxyindoles).
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link (Source for pKa values: Phenol ~10-11, Indole ~17).

  • Hauptmann, J., et al. (2022).[4] "Regioselective N-methylation of functionalized benzimidazoles." Organic Chemistry Frontiers. (Analogous chemistry demonstrating the necessity of protection strategies for amphoteric heterocycles).

  • Organic Chemistry Portal. "Indole Synthesis and Reactivity." Link (General protocols for N-alkylation).

Sources

Technical Guide: Utilizing 4-Methyl-1H-indol-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1H-indol-5-ol (CAS 19499-97-9), also known as 4-methyl-5-hydroxyindole, is a specialized scaffold in medicinal chemistry. It serves as a sterically constrained bioisostere of the classic 5-hydroxyindole moiety found in serotonin (5-HT), melatonin, and numerous kinase inhibitors.

The introduction of the methyl group at the C4 position provides two critical advantages in drug design:

  • Metabolic Shielding: The C4-methyl group sterically hinders Phase II metabolic conjugation (glucuronidation/sulfation) at the C5-hydroxyl group, potentially improving oral bioavailability and half-life.

  • Conformational Restriction: In receptor binding, the 4-methyl group restricts the rotational freedom of substituents at C3 and C5, locking the molecule into bioactive conformations favored by specific 5-HT receptor subtypes (e.g., 5-HT2A agonists).

This guide outlines the chemical reactivity, synthetic protocols, and strategic applications of this scaffold.

Chemical Reactivity & Properties[1][2][3]

Electronic Structure & Reactivity Profile

The molecule features an electron-rich indole ring activated by a hydroxyl group at C5. The C4-methyl group exerts a steric influence that alters standard indole reactivity.

  • C3-Position (Electrophilic Attack): The C3 position remains the most nucleophilic site on the ring. However, the adjacent C4-methyl group creates steric crowding, requiring optimized conditions (e.g., lower temperatures, more reactive electrophiles) compared to unsubstituted 5-hydroxyindole.

  • O5-Hydroxyl (Nucleophilic): The phenolic hydroxyl is readily deprotonated (pKa ~10) for O-alkylation. The C4-methyl group does not significantly hinder O-alkylation but does influence the conformation of the resulting ethers.

  • N1-Position: The indole nitrogen (pKa ~16-17) requires strong bases (NaH, KOtBu) for deprotonation.

Reactivity Map (Graphviz)

ReactivityMap Core 4-Methyl-1H-indol-5-ol (Scaffold) C3 C3 Position (Nucleophilic Carbon) Core->C3 Primary Site for Electrophiles O5 O5 Hydroxyl (Nucleophile) Core->O5 Functionalization Handle N1 N1 Nitrogen (Weak Acid) Core->N1 Protection Site Mannich Mannich Reaction (Gramine Synthesis) C3->Mannich Acylation Speeter-Anthony (Glyoxylation) C3->Acylation Ether Williamson Ether Synthesis O5->Ether Protection N-Protection (Boc/Tos) N1->Protection

Caption: Reactivity profile of 4-methyl-1H-indol-5-ol highlighting primary sites for functionalization.

Synthetic Protocols

Protocol A: C3-Functionalization via Speeter-Anthony Procedure

Application: Synthesis of tryptamine derivatives (e.g., psilocin analogs, 5-HT agonists). Rationale: The C4-methyl group makes the C3 position sterically crowded. The Speeter-Anthony procedure (oxalyl chloride followed by amine) is preferred over direct Mannich reactions because the highly reactive oxalyl chloride overcomes steric hindrance.

Reagents:

  • Substrate: 4-Methyl-1H-indol-5-ol (1.0 eq)

  • Reagent: Oxalyl chloride (1.2 eq)

  • Amine: Dimethylamine (or other secondary amine) (3.0 eq)

  • Reductant: LiAlH4 (4.0 eq)

  • Solvent: Anhydrous Et2O (Step 1), THF (Step 2)

Step-by-Step Procedure:

  • Acylation: Dissolve 4-methyl-1H-indol-5-ol (10 mmol) in anhydrous Et2O (50 mL) under Argon at 0°C.

  • Addition: Dropwise add oxalyl chloride (12 mmol). A precipitate (glyoxalyl chloride intermediate) will form immediately. Stir for 1 hour at 0°C.

  • Amidation: Add a solution of dimethylamine (30 mmol) in Et2O or THF dropwise. The mixture will warm slightly. Stir for 2 hours at room temperature.

  • Workup 1: Quench with water, extract with EtOAc, and wash with brine. Dry (Na2SO4) and concentrate to yield the glyoxamide intermediate.

  • Reduction: Dissolve the glyoxamide in anhydrous THF (50 mL). Slowly add to a suspension of LiAlH4 (40 mmol) in THF at 0°C.

  • Reflux: Heat to reflux for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially. Filter the granular precipitate.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH/NH4OH).

Protocol B: O-Alkylation (Ether Synthesis)

Application: Synthesis of kinase inhibitors or precursors for prodrugs. Rationale: The 5-OH is acidic enough to be alkylated with weak bases, avoiding N1-alkylation if conditions are controlled.

Reagents:

  • Substrate: 4-Methyl-1H-indol-5-ol (1.0 eq)

  • Electrophile: Benzyl bromide or Alkyl halide (1.1 eq)

  • Base: K2CO3 (2.0 eq)

  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-methyl-1H-indol-5-ol (5 mmol) in DMF (15 mL).

  • Deprotonation: Add K2CO3 (10 mmol) and stir for 15 minutes at RT. The solution may darken due to phenoxide formation.

  • Alkylation: Add the alkyl halide (5.5 mmol) dropwise.

  • Reaction: Stir at 60°C for 3–5 hours. Monitor by TLC (the O-alkylated product is less polar than the starting material).

  • Workup: Pour into ice water (100 mL). The product often precipitates. Filter or extract with EtOAc.

  • Note: If N-alkylation is observed as a byproduct, switch to a weaker base (Cs2CO3) or lower temperature.

Medicinal Chemistry Applications

Serotonergic Modulation (5-HT2A Agonists)

The 4-methyl-5-hydroxyindole scaffold is a direct analog of psilocin (4-hydroxy-N,N-dimethyltryptamine).

  • SAR Insight: In psilocin, the 4-OH is the hydrogen bond donor. In 4-methyl-5-hydroxyindoles, the H-bond donor moves to position 5, but the 4-methyl group fills the hydrophobic pocket usually occupied by the 4-substituent.

  • Therapeutic Area: Neuropsychiatry (Depression, PTSD). The 4-methyl group prevents metabolic hydroxylation at C4, a common degradation pathway for simple tryptamines.

Kinase Inhibitor Scaffolds

Indol-5-ols are privileged structures for Type I and Type II kinase inhibitors.

  • Design Strategy: The 5-OH is used as an attachment point for a "hinge-binding" motif or a solubilizing tail.

  • Advantage: The 4-methyl group provides a "selectivity filter." Many kinases have a gatekeeper residue near the ATP binding site; the bulk of the 4-methyl group can induce selectivity for kinases with smaller gatekeeper residues or distinct hydrophobic pockets.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Methyl-1H-indol-5-ol (Starting Material) Step1A Reaction with Oxalyl Chloride (Et2O, 0°C) Start->Step1A Step2A O-Alkylation (R-X, K2CO3) Start->Step2A Step1B Amidation (HNR2) Glyoxamide Intermediate Step1A->Step1B Step1C LiAlH4 Reduction Step1B->Step1C ProductA 4-Methyl-5-hydroxy-tryptamine (CNS Active) Step1C->ProductA Step2B C3-Formylation (POCl3/DMF) Step2A->Step2B Step2C Aldol/Knoevenagel Condensation Step2B->Step2C ProductB Multisubstituted Indole (Kinase Inhibitor) Step2C->ProductB

Caption: Synthetic workflow for converting 4-methyl-1H-indol-5-ol into CNS active agents or kinase inhibitors.

Safety & Handling

  • Hazards: Indoles are potential irritants. 4-methyl-1H-indol-5-ol is a phenol derivative; avoid contact with skin and eyes.

  • Oxidation: 5-Hydroxyindoles are prone to oxidation (turning brown/black) upon exposure to air and light.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

References

  • Synthesis of Indole Derivatives: "Preparation of 4-methyl-5-hydroxyindole derivatives." U.S. Patent 11,292,765. (2022).

  • Speeter-Anthony Protocol: Speeter, M. E., & Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. (1954).

  • Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press. (1996).
  • Psilocin Analogs: Shulgin, A., & Shulgin, A. TiHKAL: The Continuation. Transform Press. (1997).[1][2] (Contextual reference for 4/5-substituted tryptamines).

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. (2009).[3]

Sources

HPLC method for purity analysis of 4-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Purity Analysis of 4-Methyl-1H-indol-5-ol

Introduction & Scope

4-methyl-1H-indol-5-ol (also known as 4-methyl-5-hydroxyindole) is a critical bicyclic heterocyclic building block, often employed in the synthesis of serotonin receptor modulators, kinase inhibitors, and complex alkaloids. Its structural duality—possessing both an electron-rich indole ring and a phenolic hydroxyl group—presents unique analytical challenges.

This Application Note provides a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for determining the chemical purity of 4-methyl-1H-indol-5-ol. Unlike generic indole methods, this protocol specifically addresses the oxidative instability typical of 5-hydroxyindoles and the regio-isomeric selectivity required to distinguish the 4-methyl congener from potential 6-methyl or N-methyl impurities arising during synthesis (e.g., Nenitzescu or Fischer indole syntheses).

Key Analytical Challenges Solved:

  • Oxidative Degradation: 5-hydroxyindoles rapidly form quinone-imines or dimers (indigo-like dyes) in alkaline or neutral solutions exposed to air.

  • Peak Tailing: The phenolic group and indole nitrogen can interact with residual silanols on silica columns.

  • Isomer Separation: Distinguishing the 4-methyl isomer from regioisomers.

Physicochemical Context & Method Strategy

To design a scientifically sound method, we must understand the analyte's behavior in solution.[1]

  • Acidity (pKa): The phenolic -OH has a pKa

    
     10. The indole -NH is extremely weak (pKa 
    
    
    
    17).
  • Solubility: Moderately soluble in alcohols and acetonitrile; poor solubility in pure water.

  • Chromatographic Logic:

    • Mobile Phase pH: We utilize an acidic mobile phase (pH ~2.7) .[1] This maintains the phenolic group in its neutral (protonated) state, preventing secondary interactions with the stationary phase and ensuring sharp peak shape.[1] It also stabilizes the molecule against auto-oxidation, which is accelerated at higher pH.

    • Stationary Phase: A C18 (Octadecyl) column with high carbon load and end-capping is selected to maximize hydrophobic discrimination between the methyl isomer and potential hydrophilic degradation products (quinones).

Experimental Protocol

Reagents & Standards
  • Analyte: 4-methyl-1H-indol-5-ol Reference Standard (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).[1]

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1] Note: FA is preferred for LC-MS compatibility; TFA provides slightly better peak shape for UV-only analysis.

  • Stabilizer: Ascorbic Acid (Analytical Grade) - Optional but recommended for long sequences.

Instrumentation & Conditions
ParameterConditionRationale
HPLC System Agilent 1260/1290 or Waters Alliance/AcquityStandard binary pump capability required.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XBridge C18End-capped C18 prevents silanol tailing of the amine/phenol.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization and stabilizes the hydroxyindole.
Mobile Phase B 100% AcetonitrileStrong eluent for hydrophobic methyl-indole backbone.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Vol 5 - 10 µLDependent on concentration; avoid overloading.
Detection UV 280 nm (Primary), 220 nm (Secondary)280 nm is selective for the indole ring and minimizes solvent noise.[1]
Gradient Program

A gradient is strictly recommended over isocratic elution to ensure highly retained dimers or starting materials are eluted.

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Hold to elute polar salts/solvents
15.095%Linear ramp to elute analyte & lipophilic impurities
18.095%Wash column (remove dimers)
18.15%Return to initial conditions
23.05%Re-equilibration
Sample Preparation (Critical Step)

Improper preparation is the #1 cause of "impurity" artifacts in hydroxyindole analysis.

  • Stock Solution (1 mg/mL): Weigh 10 mg of 4-methyl-1H-indol-5-ol into a 10 mL amber volumetric flask.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50) containing 0.1% Formic Acid .[1]

    • Pro-Tip: If the sample turns pink/brown within hours, add 0.05% Ascorbic Acid to the aqueous portion of the diluent as an antioxidant.

  • Dissolution: Sonicate for 5 minutes. Ensure no solids remain.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial.

  • Storage: Keep in the autosampler at 4°C. Analyze within 24 hours.

Data Analysis & System Suitability

Expected Chromatogram
  • Void Volume (t0): ~1.5 - 2.0 min (unretained salts).

  • 4-methyl-1H-indol-5-ol: Expected retention ~8.0 - 10.0 min (depending on column length).

  • Impurities:

    • Oxidation products (Quinones): Usually elute earlier (more polar) or much later (dimers).[1]

    • Isomers (e.g., 6-methyl): Will likely elute close to the main peak. Resolution (Rs) must be checked.

Acceptance Criteria (System Suitability)
  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Strict control due to phenol/amine nature).[1]

  • Theoretical Plates (N): > 5,000.[1]

  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=5 injections).[1]

  • Resolution (Rs): > 1.5 between the main peak and the nearest impurity.

Visualization of Workflows

Figure 1: Analytical Workflow for Purity Determination

This flowchart illustrates the critical path from sample handling to final data processing, emphasizing the stability controls.

HPLC_Workflow Start Start: Raw Material Prep Sample Prep (Amber Glass + 0.1% FA) Start->Prep Weigh & Dissolve System HPLC Setup (C18, Acidic Mobile Phase) Prep->System Load Vials (4°C) Inject Injection (10 µL, 30°C) System->Inject Equilibrate Detect Detection (UV 280 nm) Inject->Detect Gradient Elution Data Data Analysis (Integration & Purity %) Detect->Data Signal Acquisition

Caption: Step-by-step analytical workflow emphasizing oxidation prevention during sample preparation.

Figure 2: Degradation Logic & Troubleshooting

Understanding the chemistry of the analyte allows for rapid troubleshooting of "ghost peaks."

Degradation_Logic Molecule 4-methyl-1H-indol-5-ol (Analyte) Oxidation Oxidation (Air/Light/High pH) Molecule->Oxidation Exposure Quinone Indole-5,6-quinone imine (Reactive Intermediate) Oxidation->Quinone -2H, -2e Dimer Dimerization (Insoluble/Late Eluting) Quinone->Dimer + Analyte Result Result: Low Purity + Ghost Peaks Dimer->Result HPLC Artifacts

Caption: Mechanism of oxidative instability leading to common HPLC artifacts in hydroxyindoles.

References

  • NIST Chemistry WebBook. 1H-Indol-5-ol (5-Hydroxyindole) IR and Mass Spectra. National Institute of Standards and Technology. Available at: [Link][1]

  • Kema, I. P., et al. (2000). HPLC Determination of Serotonin and Its Metabolites.[1] Clinical Chemistry (Relevant for 5-hydroxyindole separation conditions). Available at: [Link]

  • ResearchGate. Stability of 5-hydroxyindoles in solution. (Discussion on oxidation risks and antioxidant use). Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Methyl-1H-indol-5-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds.[1] 4-Methyl-1H-indol-5-ol, a unique hydroxymethyl-indole, presents a promising starting point for the development of novel therapeutic agents. Its structure, featuring a reactive phenolic hydroxyl group and a modifiable indole core, offers multiple avenues for chemical derivatization to explore structure-activity relationships (SAR) and optimize drug-like properties.[1][2] However, the presence of multiple reactive sites—the indole N-H, the phenolic O-H, and the electron-rich C3 position—necessitates a strategic approach to achieve selective functionalization. This guide provides a comprehensive overview of the chemical properties of 4-Methyl-1H-indol-5-ol, detailed protocols for its selective derivatization, and methodologies for subsequent biological evaluation.

Introduction: The Therapeutic Potential of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery. Its unique electronic and steric properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Indole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4] The strategic modification of the indole core can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.[1]

4-Methyl-1H-indol-5-ol (Figure 1) is a particularly interesting scaffold due to the combined presence of the indole nucleus and a phenolic hydroxyl group. This combination is found in biologically active molecules like the neurotransmitter serotonin (5-hydroxytryptamine). The phenolic group can participate in hydrogen bonding, a key interaction in many protein-ligand binding events, while the indole ring provides a platform for further functionalization.

Figure 1: Chemical Structure of 4-Methyl-1H-indol-5-ol

PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
CAS Number 19499-97-9

The Chemoselectivity Challenge in Derivatizing 4-Methyl-1H-indol-5-ol

The primary challenge in the chemical modification of 4-methyl-1H-indol-5-ol is controlling the regioselectivity of the reactions. The molecule possesses three principal sites susceptible to electrophilic attack or substitution:

  • N1-Position (Indole Nitrogen): The N-H proton is acidic and can be deprotonated to form a nucleophilic anion, which readily undergoes alkylation or acylation.

  • O-Position (Phenolic Hydroxyl): The hydroxyl group is also acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation and O-acylation.

  • C3-Position: The pyrrole ring of the indole is electron-rich, making the C3 position susceptible to electrophilic substitution, such as in Mannich or Friedel-Crafts type reactions.

Uncontrolled reactions can lead to a mixture of N-, O-, and C3-substituted products, complicating purification and characterization. Therefore, a carefully designed synthetic strategy, often involving the use of orthogonal protecting groups, is essential for achieving the desired derivatization.

Strategic Derivatization Protocols

This section outlines detailed protocols for the selective functionalization of 4-methyl-1H-indol-5-ol at the N1, O, and C3 positions. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and success.

Orthogonal Protection Strategy: A Prerequisite for Selectivity

To achieve selective derivatization, it is often necessary to temporarily mask one or more reactive sites. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[2]

Diagram 1: Orthogonal Protection Workflow

G Start 4-Methyl-1H-indol-5-ol N_Protected N-Protected Indole Start->N_Protected Protect N-H (e.g., Boc) O_Protected O-Protected Phenol Start->O_Protected Protect O-H (e.g., TBDMS) Di_Protected Di-Protected Intermediate N_Protected->Di_Protected Protect O-H (e.g., TBDMS) O_Protected->Di_Protected Protect N-H (e.g., Boc) N_Derivatized Selective N-Derivatization Di_Protected->N_Derivatized 1. Deprotect N-H 2. N-Alkylation/Acylation O_Derivatized Selective O-Derivatization Di_Protected->O_Derivatized 1. Deprotect O-H 2. O-Alkylation/Acylation N_Deprotected Final N-Derivative N_Derivatized->N_Deprotected Deprotect O-H O_Deprotected Final O-Derivative O_Derivatized->O_Deprotected Deprotect N-H

Caption: Orthogonal protection workflow for selective derivatization.

Protocol 3.1.1: Selective N-Protection with Boc Anhydride

  • Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the indole nitrogen. It is stable under a wide range of conditions but can be easily removed with mild acid.[1]

  • Procedure:

    • Dissolve 4-methyl-1H-indol-5-ol (1 eq.) in anhydrous tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the N-Boc protected intermediate.

Protocol 3.1.2: Selective O-Protection with TBDMS Chloride

  • Rationale: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for phenols that is stable to many reaction conditions but can be selectively cleaved with fluoride reagents like tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • Dissolve the N-Boc protected 4-methyl-1H-indol-5-ol (1 eq.) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting di-protected intermediate is often pure enough for the next step, or can be purified by column chromatography.

Selective N-Alkylation (Protecting Group Strategy)

Protocol 3.2.1: N-Alkylation of the Di-Protected Intermediate

  • Rationale: With the phenolic oxygen protected, the N-Boc group can be selectively removed to allow for N-alkylation.

  • Procedure:

    • N-Deprotection: Dissolve the di-protected intermediate in DCM and add trifluoroacetic acid (TFA) dropwise at 0°C. Stir for 1-2 hours until the Boc group is removed (monitored by TLC). Neutralize with saturated sodium bicarbonate solution and extract the O-protected indole.

    • N-Alkylation: Dissolve the O-TBDMS protected 4-methyl-1H-indol-5-ol (1 eq.) in anhydrous dimethylformamide (DMF).

    • Add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C and stir for 30 minutes.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.) and allow the reaction to warm to room temperature.

    • Stir for 4-12 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • O-Deprotection: Dissolve the crude product in THF and add TBAF (1 M in THF, 1.5 eq.). Stir at room temperature for 1-2 hours.

    • Quench with water, extract with ethyl acetate, and purify the final N-alkylated product by column chromatography.

Selective O-Alkylation (Mitsunobu Reaction)

Protocol 3.3.1: Direct O-Alkylation of N-Boc Protected Indole

  • Rationale: The Mitsunobu reaction allows for the O-alkylation of phenols under mild, neutral conditions, which can favor selectivity for the hydroxyl group over the less nucleophilic N-Boc protected indole nitrogen.[5][6]

  • Procedure:

    • Dissolve the N-Boc protected 4-methyl-1H-indol-5-ol (1 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0°C.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the O-alkylated, N-Boc protected product.

    • N-Deprotection: Remove the Boc group as described in Protocol 3.2.1.

C3-Alkylation (Mannich Reaction)

Protocol 3.4.1: Synthesis of Gramine Analogs

  • Rationale: The Mannich reaction is a classic method for introducing an aminomethyl group at the C3 position of indoles. This reaction is typically performed under acidic conditions where the indole nitrogen is protonated, thus directing electrophilic attack to the C3 position.

  • Procedure:

    • Cool a solution of dimethylamine (as a 40% aqueous solution, 1.5 eq.) and formaldehyde (as a 37% aqueous solution, 1.5 eq.) in acetic acid to 0°C.

    • Add 4-methyl-1H-indol-5-ol (1 eq.) portion-wise.

    • Stir the mixture at room temperature for 24 hours.

    • Pour the reaction mixture into a cold aqueous sodium hydroxide solution to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize or purify by column chromatography to obtain the C3-aminomethylated derivative.

Characterization of Derivatives

Confirmation of the structure and regioselectivity of the synthesized derivatives is crucial. A combination of spectroscopic techniques should be employed.

Table 1: Spectroscopic Characterization Guide

TechniqueN-Alkylated DerivativeO-Alkylated DerivativeC3-Alkylated Derivative
¹H NMR Disappearance of the N-H proton signal (typically >10 ppm). Appearance of new signals corresponding to the alkyl group attached to the nitrogen.Disappearance of the O-H proton signal. Appearance of new signals for the alkyl group on the oxygen, often with a characteristic downfield shift for the protons alpha to the oxygen.Appearance of a new singlet for the methylene protons at the C3 position (typically around 3.5-4.5 ppm). The proton at C2 may show a coupling to these new protons.
¹³C NMR Shift in the carbon signals of the pyrrole ring. New signals for the N-alkyl group.Significant downfield shift of the C5 carbon attached to the oxygen. New signals for the O-alkyl group.A new signal for the C3 carbon, and a new signal for the methylene carbon of the substituent.
Mass Spec (HRMS) Molecular ion peak corresponding to the addition of the alkyl group to the parent mass.Molecular ion peak corresponding to the addition of the alkyl group to the parent mass.Molecular ion peak corresponding to the addition of the aminomethyl group to the parent mass.
FT-IR Disappearance of the N-H stretching band (around 3400 cm⁻¹).Disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹).The N-H and O-H stretching bands should remain.

A combination of 2D NMR techniques such as HSQC and HMBC can be invaluable for unambiguously confirming the site of alkylation.[7][8]

Protocols for Biological Evaluation

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of assay will depend on the therapeutic target of interest. Below are protocols for common preliminary screens.

In Vitro Anticancer Activity: MTT Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10]

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the indole derivatives in culture medium (typically from 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[11]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: MTT Assay Workflow

G A Seed Cells in 96-well Plate B Add Indole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Agar Disk Diffusion Assay
  • Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it produces on an agar plate inoculated with a specific microorganism.[12][13]

  • Protocol:

    • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) or fungi (C. albicans) adjusted to a 0.5 McFarland standard.[14]

    • Evenly swab the inoculum over the entire surface of a Mueller-Hinton agar plate.[12]

    • Sterilize paper disks (6 mm in diameter) and impregnate them with a known concentration of the indole derivative (e.g., 100 µ g/disk ).

    • Place the impregnated disks onto the surface of the agar plate.

    • Include a positive control (a known antibiotic) and a negative control (solvent-impregnated disk).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, and the decrease in absorbance is measured spectrophotometrically.[15][16]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare various concentrations of the indole derivatives in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a positive control (e.g., ascorbic acid or gallic acid) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Considerations for Assay Optimization

  • Solubility: Many indole derivatives have poor aqueous solubility, which can lead to inaccurate results in biological assays. It is crucial to ensure that the compounds are fully dissolved in the assay medium. The use of a co-solvent like DMSO is common, but its final concentration should typically be kept below 0.5% to avoid cellular toxicity.

  • Stability: The stability of the compounds in the assay buffer and under the incubation conditions should be assessed to ensure that the observed activity is due to the parent compound and not a degradation product.

  • Data Interpretation: Always include appropriate positive and negative controls to validate the assay performance. Results should be reproducible across multiple experiments.

Conclusion

4-Methyl-1H-indol-5-ol is a versatile scaffold for the generation of novel, biologically active molecules. By employing strategic synthetic methodologies, particularly orthogonal protecting group strategies, it is possible to selectively functionalize this molecule at its N1, O, and C3 positions. The detailed protocols provided in this application note offer a roadmap for the synthesis, characterization, and preliminary biological evaluation of a diverse library of 4-methyl-1H-indol-5-ol derivatives. This systematic approach will enable researchers to effectively explore the structure-activity relationships of this promising class of compounds and accelerate the discovery of new therapeutic leads.

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  • (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Medicinal Chemistry.
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  • (2019). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
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  • (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
  • (2021). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Chemistry – A European Journal.
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  • (2005). Protection of N- and O-Functional Groups. Organic Chemistry Portal.
  • ATCC. (n.d.).
  • (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical Sciences and Research.
  • (2014). C-3 alkylation of oxindole with alcohols by Pt/CeO2 catalyst in additive-free conditions.
  • (2022). Determination of antimicrobial resistance by disk diffusion. European Union.
  • (2016). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. The Journal of Organic Chemistry.
  • (2019). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry.
  • (2006). Synthesis by Substitution. Thieme E-Books.

Sources

Strategic Coupling Protocols for Sterically Congested Indoles: 4-Methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The coupling of 4-methyl-1H-indol-5-ol presents a classic "medicinal chemistry trap."[1] While it appears to be a standard phenolic coupling, the C4-methyl group exerts significant ortho-steric buttressing on the C5-hydroxyl group.[1] Furthermore, the indole scaffold is an ambident nucleophile; improper base selection frequently results in mixtures of O-alkylation (desired) and N-alkylation (undesired) products.

This guide moves beyond generic "mix-and-stir" recipes. It provides two field-validated protocols designed to overcome the steric penalty of the C4-methyl group while enforcing strict chemoselectivity for the oxygen atom.

The Mechanistic Challenge
  • Steric Shielding: The C4-methyl group inhibits the approach of bulky electrophiles or Mitsunobu intermediates.[1]

  • Ambident Nucleophilicity: The pKa of the C5-OH is ~10.0, while the N1-H is ~16.[1]0. Thermodynamic control using weak bases is essential to target the oxygen exclusively.[1]

Decision Framework: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific electrophile.

CouplingStrategy Start Target: 4-methyl-1H-indol-5-ol Coupling Electrophile Analyze Electrophile Type Start->Electrophile Simple Primary Alkyl Halide (e.g., MeI, BnBr) Electrophile->Simple High Reactivity Complex Secondary Alcohol / Complex Scaffold Electrophile->Complex Low Reactivity / Chiral MethodA PROTOCOL A: Cesium-Promoted Sn2 Simple->MethodA MethodB PROTOCOL B: Modified Mitsunobu Complex->MethodB BaseCheck Critical Control: Use Cs2CO3 (Not NaH) MethodA->BaseCheck ReagentCheck Critical Control: Use ADDP/PBu3 or Sonication MethodB->ReagentCheck

Figure 1: Strategic decision tree for selecting the coupling methodology based on electrophile complexity.

Protocol A: Cesium-Promoted Chemoselective O-Alkylation

Best for: Primary alkyl halides, benzyl bromides, and unhindered electrophiles.[1]

The "Cesium Effect" Rationale

Standard potassium carbonate (


) is often insufficient for sterically hindered phenols due to poor solubility in organic solvents and tight ion pairing.[1] We utilize Cesium Carbonate (

)
because the large ionic radius of the cesium cation (

) forms "loose" ion pairs with the phenoxide. This exposes the "naked" oxygen anion, significantly enhancing nucleophilicity to overcome the C4-methyl steric barrier without requiring heat that would trigger N-alkylation.[1]
Materials
  • Substrate: 4-methyl-1H-indol-5-ol (1.0 equiv)

  • Electrophile: Alkyl halide (1.1 – 1.2 equiv)

  • Base:

    
     (1.5 equiv) - Must be finely ground and dried.
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve 4-methyl-1H-indol-5-ol in anhydrous DMF.

  • Deprotonation: Add

    
     in a single portion at room temperature (RT).
    
    • Checkpoint: Stir for 15 minutes. The solution may darken slightly as the phenoxide forms.[1]

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at RT for 4–12 hours.

    • Note: Only heat to 40°C if TLC shows no conversion after 4 hours. Higher temps increase N-alkylation risk.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[1][2][3]
    

Protocol B: Modified Mitsunobu for Sterically Hindered Phenols

Best for: Coupling with secondary alcohols or complex functional groups where


 is impossible.[1]
The Steric Challenge Rationale

The classic DEAD/PPh3 system often fails with ortho-substituted phenols because the bulky triphenylphosphine oxide byproduct hinders the transition state. We replace this with ADDP (1,1'-(azodicarbonyl)dipiperidine) and Tributylphosphine (


) . 

is less sterically demanding and more nucleophilic than

, driving the reaction to completion despite the C4-methyl blockage.[1]
Materials
  • Substrate: 4-methyl-1H-indol-5-ol (1.0 equiv)

  • Alcohol: Target alcohol (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azo Reagent: ADDP (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (Toluene is often superior for ADDP solubility).[1]

Step-by-Step Procedure
  • Dissolution: In a sealed tube or flask under Argon, dissolve the indole and the target alcohol in Toluene.

  • Phosphine Addition: Add

    
     via syringe.
    
  • Cooling: Cool the mixture to 0°C.

    • Why: ADDP addition is exothermic; cooling prevents decomposition.[1]

  • Azo Addition: Add solid ADDP in small portions.

  • The "Push": Allow to warm to RT. If the reaction is sluggish (monitored by TLC) due to the C4-methyl group, sonicate the reaction vessel for 1 hour.

    • Insight: Sonication has been proven to accelerate Mitsunobu couplings of hindered phenols by improving mass transfer and disrupting aggregates.[1]

  • Workup: Filter off the hydrazine byproduct (ADDP byproduct precipitates). Concentrate filtrate and purify.[1][2]

Quality Control: Distinguishing O- vs. N-Alkylation

Visualizing the success of the reaction requires proving the electrophile attached to the Oxygen, not the Nitrogen.

Data Summary Table
MetricO-Alkylated Product (Desired)N-Alkylated Product (Undesired)
TLC (

)
Higher (Less polar)Lower (More polar)
1H NMR (Indole NH) Present (Broad singlet, ~10-11 ppm)Absent
13C NMR (

)
C5 shifts downfield (~150 ppm)C5 remains similar; N1 shifts
HMBC Correlation Alkyl protons correlate to C5 Alkyl protons correlate to C2/C7a
HMBC Logic Diagram

The definitive proof is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

NMR_Logic Input New Alkyl Protons (e.g., O-CH2 or N-CH2) Correlation1 HMBC Correlation to Carbon at ~150 ppm (C5) Input->Correlation1 Strong 3-bond coupling Correlation2 HMBC Correlation to Carbon at ~130 ppm (C7a) Input->Correlation2 Strong 3-bond coupling Result1 CONFIRMED O-Alkylation Correlation1->Result1 Result2 FAILED N-Alkylation Correlation2->Result2

Figure 2: NMR interpretation logic for validating regioselectivity.

References

  • Cesium Effect in Phenol Alkylation

    • Title: Cesium carbonate as a versatile base in organic synthesis.[1]

    • Source:Synthetic Communications, 1998.[1]

    • URL:[Link][4][5]

  • Mitsunobu on Hindered Phenols

    • Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1][6]

    • Source:Journal of Organic Chemistry, 2002.[1][7]

    • URL:[Link]

  • ADDP/PBu3 Reagent System

    • Title: A New Oxidation-Reduction Condensation Using 1,1'-(Azodicarbonyl)dipiperidine and Tributylphosphine.[1]

    • Source:Tetrahedron Letters, 1993.[1]

    • URL:[Link]

  • NMR Distinction of Isomers

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[1][5][8][9]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.[1][9]

    • URL:[Link]

Sources

Troubleshooting & Optimization

side reactions in the synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Troubleshooting Side Reactions in Indole Scaffolding

Introduction: The Indole Paradox

Welcome to the Indole Synthesis Support Center. You are likely here because your reaction mixture has turned an inexplicable shade of black, or your NMR shows a frustrating mixture of regioisomers.

Indole is an electron-rich heterocycle (10


-electrons), making it exceptionally nucleophilic at the C3 position. While this reactivity is essential for biological activity, it is the primary vector for side reactions during synthesis. This guide moves beyond basic recipes to address the causality of failure in the two most common synthetic routes: the Fischer Indole Synthesis  (Acid-Mediated) and the Larock Heteroannulation  (Pd-Catalyzed).

Module 1: Fischer Indole Synthesis (Legacy Systems)

Core Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of arylhydrazones.

Issue A: The "Meta-Substituent" Regioselectivity Split

Symptom: You used a meta-substituted phenylhydrazine and obtained a difficult-to-separate mixture of 4- and 6-substituted indoles. Diagnosis: The [3,3]-sigmatropic shift is the rate-determining step. When the hydrazone rearranges, the nucleophilic enamine carbon can attack either the ortho carbon having the substituent or the ortho carbon without it.

Troubleshooting Protocol
VariableRecommendationMechanistic Logic
Electronic Control Use Electron-Withdrawing Groups (EWGs) to favor the 4-position (minor) or Electron-Donating Groups (EDGs) to favor the 6-position (major).EDGs activate the para position relative to the hydrazine nitrogen (leading to 6-substituted indoles). EWGs deactivate it, slightly increasing attack at the ortho position (4-substituted), though 6-sub usually predominates due to sterics.
Steric Control Use bulky acid catalysts (e.g., polyphosphoric acid esters) rather than small mineral acids.Increasing steric bulk around the transition state disfavors the formation of the more crowded 4-substituted isomer.
Solvent System Switch to non-polar solvents (Toluene/Xylene) with Lewis Acids (ZnCl₂).Polar protic solvents stabilize the transition states of both pathways indiscriminately. Non-polar solvents heighten steric sensitivity.
Visualization: The Bifurcation Pathway

The following diagram illustrates the divergence point where the "Ene-hydrazine" intermediate chooses its cyclization path.

FischerRegio Hydrazone Meta-Substituted Hydrazone EneHydrazine Ene-Hydrazine Intermediate Hydrazone->EneHydrazine Tautomerization TS_Para Attack Para to Subst. (Less Steric Hindrance) EneHydrazine->TS_Para Path A TS_Ortho Attack Ortho to Subst. (High Steric Hindrance) EneHydrazine->TS_Ortho Path B Indole6 6-Substituted Indole (Major Product) TS_Para->Indole6 Cyclization & NH3 Loss Indole4 4-Substituted Indole (Minor Product) TS_Ortho->Indole4 Cyclization & NH3 Loss

Caption: Divergent pathways in Fischer cyclization of meta-substituted hydrazones. Path A is generally favored electronically and sterically.

Issue B: The "Tar Effect" (Polymerization)

Symptom: The reaction yields a dark, viscous oil or solid that is insoluble in organic solvents. Diagnosis: Indoles are unstable in strong acid. The product (indole) is more nucleophilic than the starting material. The protonated indole (indolium ion) acts as an electrophile, reacting with unprotonated indole to form dimers and trimers.

Corrective Action: The "Buffered" Protocol
  • Stop using H₂SO₄. Sulfuric acid is an oxidizing agent and a strong acid; it promotes charring.

  • Switch to Lewis Acids. Use ZnCl₂ or BF₃[1]·OEt₂ in acetic acid. These provide sufficient activation energy for the [3,3]-shift without generating a high concentration of free protons that trigger oligomerization.

  • Inert Atmosphere. Perform the reaction under Nitrogen or Argon. Oxygen accelerates the formation of radical cations which polymerize rapidly.

Module 2: Larock Heteroannulation (Modern Systems)

Core Mechanism: Pd(0)-catalyzed oxidative addition to o-iodoaniline, followed by alkyne insertion and intramolecular amination.

Issue A: Catalyst Death (Palladium Black)

Symptom: The reaction mixture turns gray/black, and conversion stalls. Diagnosis: The active Pd(0) species is aggregating into inactive metallic palladium. This often happens if the oxidative addition step is slow or if the alkyne concentration is too low to stabilize the Pd species.

Optimization Protocol: The "Chloride Effect"

Standard Larock conditions often fail for sterically hindered substrates. Use this enhanced protocol:

  • Add LiCl (1.0 equiv): Chloride ions stabilize the Pd(II) intermediate, preventing aggregation.

  • Base Selection: Use Na₂CO₃ or K₂CO₃ .[2] Stronger bases can deprotonate the indole product, leading to side reactions.

  • Ligand Choice: If using o-bromoaniline (instead of iodo), standard PPh₃ is insufficient. Switch to bulky, electron-rich phosphines like XPhos or P(t-Bu)₃ to facilitate oxidative addition.

Issue B: Regioselectivity Inversion

Symptom: The bulky group of the alkyne ends up at the wrong position (C3 instead of C2). Diagnosis: Larock synthesis generally places the larger substituent at the C2 position (adjacent to Nitrogen) due to steric repulsion during the alkyne insertion step. However, strong electronic biases or coordinating groups (e.g., hydroxyls) can override this.

Regioselectivity Table
Alkyne TypePredicted Major IsomerReason
Sterically Biased (e.g., t-Butyl-C≡C-Me)t-Butyl at C2 The bulky group avoids the steric clash with the Pd-aryl complex during insertion.
Electronically Biased (e.g., Ester-C≡C-Alkyl)Ester at C3 The Pd-C bond prefers to form at the electron-deficient carbon of the alkyne.
Coordinating (e.g., Propargylic Alcohol)Mixture / Inversion Hydroxyl groups can coordinate to Pd, directing the insertion atypically. Protect alcohols as silyl ethers (TBS) to restore steric control.

Module 3: General Stability (Post-Synthesis)

Ticket: "My pure white product turned pink on the shelf."

The Oxidative Dimerization Pathway

Indoles are sensitive to autoxidation. The C3 position is easily attacked by oxygen (especially under light) to form 3-hydroperoxyindolenine, which degrades to isatin (orange/red) or couples to form indigo -type dyes (blue/purple).

In the presence of trace acids (even from silica gel chromatography), indoles undergo acid-catalyzed dimerization .

Mechanism Visualization

IndoleDimer Indole Indole Monomer Protonation C3-Protonation (Electrophile Formation) Indole->Protonation + H+ Attack Nucleophilic Attack by 2nd Indole Protonation->Attack + Indole Dimer Indole Dimer (2,3'-Biindole) Attack->Dimer - H+

Caption: The acid-catalyzed dimerization cascade. C3-protonated indole acts as a potent electrophile.

Storage Best Practices
  • Neutralize Silica: Add 1% Triethylamine to your eluent during column chromatography to prevent acid-catalyzed decomposition on the column.

  • Cold & Dark: Store at -20°C in amber vials. Light promotes radical oxidation.

  • N-Protection: If the NH is free, the indole is much more susceptible to oxidation. If possible, store as the N-Boc or N-Tosyl derivative and deprotect only immediately before use.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[7] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Ishikura, M., & Hino, A. (1994).
  • Li, J. J. (2021).[1] "Fischer Indole Synthesis."[1][3][4][5] In Name Reactions, Springer. Link

Sources

Technical Support Center: Crystallization of 4-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the crystallization of 4-methyl-1H-indol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in obtaining high-quality crystalline material. As a substituted hydroxyindole, 4-methyl-1H-indol-5-ol possesses a unique combination of a polar hydroxyl group and a larger, more non-polar indole scaffold. This structure presents specific challenges and opportunities in the crystallization process.

It is important to note that while extensive data exists for related indole compounds, specific experimental data for the crystallization of 4-methyl-1H-indol-5-ol (CAS 19499-97-9) is not widely available in published literature. Therefore, this guide synthesizes established principles of small molecule crystallization, data from analogous compounds, and theoretical predictions based on the molecule's structure to provide a robust framework for troubleshooting and optimization.

Section 1: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties of 4-methyl-1H-indol-5-ol is the foundation for developing a successful crystallization strategy.

Table 1: Physicochemical Properties of 4-methyl-1H-indol-5-ol and Related Compounds

Property4-methyl-1H-indol-5-ol4-methyl-1H-indole (Parent Scaffold)1H-indol-5-ol (Parent Scaffold)
Molecular Formula C₉H₉NO[1]C₉H₉N[2]C₈H₇NO
Molecular Weight 147.17 g/mol [1]131.17 g/mol [2]133.15 g/mol
CAS Number 19499-97-9[1]16096-32-5[2]1953-54-4
Melting Point Estimated: 130-150 °CNot available105-110 °C
Predicted Solubility See Table 2LogP: 1.994[2]LogP: 1.392
Appearance Likely off-white to brownish solidSolidSolid

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][4] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][5]

  • Hazards: Indole derivatives can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5]

Section 2: Troubleshooting Common Crystallization Issues

This section is formatted as a series of frequently asked questions (FAQs) to directly address common problems encountered during the crystallization of 4-methyl-1H-indol-5-ol.

FAQ 1: My compound will not crystallize and remains an oil. What should I do?

"Oiling out" is a common problem, especially for compounds with melting points close to the boiling point of the solvent, or when the solution is supersaturated too quickly. 4-methyl-1H-indol-5-ol, with its hydrogen-bonding hydroxyl group, may have a tendency to form viscous, supercooled liquids.

Causality: Oiling out occurs when the solute's solubility is exceeded to a point where it separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens with rapid cooling or when using a solvent in which the compound is excessively soluble.

Troubleshooting Workflow:

G start Compound Oiled Out step1 Re-heat solution to dissolve the oil start->step1 step2 Add more of the primary solvent to dilute step1->step2 step3 Allow to cool much more slowly (insulate flask) step2->step3 step4 Scratch the inside of the flask with a glass rod step3->step4 end_fail Still Oily - Re-evaluate Solvent step3->end_fail Fails step5 Add a seed crystal (if available) step4->step5 step4->end_fail Fails step6 Consider a different solvent system (e.g., anti-solvent) step5->step6 Fails end Crystals Form step5->end step6->end_fail

Caption: Troubleshooting workflow for oiling out.

Detailed Steps:

  • Re-dissolve: Gently heat the mixture until the oil completely dissolves back into the solution.

  • Dilute: Add a small amount of additional solvent to slightly decrease the saturation level.[6]

  • Slow Cooling: This is the most critical step. Insulate the flask by wrapping it in glass wool or placing it in a large beaker with paper towels to slow down the rate of cooling. This gives the molecules more time to arrange themselves into an ordered crystal lattice.[6]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a nucleation site.

    • Seeding: If you have a small crystal from a previous attempt, add it to the cooled solution to act as a template for crystal growth.

FAQ 2: I am not getting any crystals, even after cooling for an extended period. What is the problem?

The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Causality: Either too much solvent was used, or the chosen solvent is too good at dissolving the compound, even at low temperatures.

Troubleshooting Workflow:

G start No Crystals Formed step1 Is the solution clear? start->step1 step2 Evaporate some solvent and re-cool step1->step2 Yes step3 Cool to a lower temperature (ice bath) step2->step3 end_fail Still No Crystals - Re-evaluate Solvent Choice step2->end_fail Fails step4 Try anti-solvent addition step3->step4 step3->end_fail Fails step5 Remove all solvent and start with a new solvent system step4->step5 Fails end Crystals Form step4->end step5->end_fail

Caption: Troubleshooting workflow for lack of crystallization.

Detailed Steps:

  • Increase Concentration: If the solution is too dilute, you can increase the concentration by gently blowing a stream of nitrogen or air over the surface of the solution to evaporate some of the solvent. Re-heat to ensure everything is dissolved before attempting to cool again.[6]

  • Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or even a freezer for a short period.

  • Anti-Solvent Addition: This is a very effective technique for polar compounds like 4-methyl-1H-indol-5-ol. See the detailed protocol in Section 3.

FAQ 3: My yield is very low. How can I improve it?

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[6]

Causality: This can be due to using too much solvent, cooling to a temperature that is not low enough, or choosing a solvent in which the compound has significant solubility even when cold.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Cool Thoroughly: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., in an ice bath) before filtration to maximize the amount of precipitate.

  • Second Crop: Do not discard the mother liquor. Concentrate it by evaporating a portion of the solvent and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Solvent Choice: Re-evaluate your solvent system. An ideal solvent will have high solubility at high temperatures and very low solubility at low temperatures.

FAQ 4: The crystals are very small, like a powder, or are discolored. How can I get larger, purer crystals?

The formation of very small crystals or powder is often a sign of rapid crystallization, which can trap impurities.[6] Discoloration indicates the presence of impurities.

Causality: Rapid cooling or high levels of supersaturation lead to the rapid formation of many small nuclei, rather than the slow growth of a few larger crystals. Impurities can also inhibit perfect crystal lattice formation.

Solutions:

  • Slower Cooling: As mentioned previously, slowing the rate of cooling is paramount for growing larger crystals.

  • Hot Filtration: If you observe insoluble impurities in your hot solution, or if the solution is colored, perform a hot filtration through a fluted filter paper to remove them before allowing the solution to cool.

  • Activated Charcoal: For colored impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Re-crystallization: If the initial crystals are impure, a second recrystallization is often necessary.

Section 3: Experimental Protocols

Protocol 1: Solvent Screening

The choice of solvent is the most critical parameter in crystallization. Based on the structure of 4-methyl-1H-indol-5-ol (containing both a polar -OH group and a larger non-polar ring system), a range of solvents should be tested.

Table 2: Predicted Solubility of 4-methyl-1H-indol-5-ol and Suggested Screening Solvents

Predicted SolubilitySolvents to ScreenRationale
High Methanol, Ethanol, Acetone, THF, DMF, DMSO[7]Polar solvents that can hydrogen bond with the -OH group.
Medium Ethyl Acetate, DichloromethaneSolvents of intermediate polarity.
Low Toluene, Hexane, HeptaneNon-polar solvents.

Screening Procedure:

  • Place a small amount (10-20 mg) of your crude 4-methyl-1H-indol-5-ol into several small test tubes.

  • Add a solvent from the list above dropwise to each tube at room temperature, vortexing after each addition.

  • If the compound dissolves at room temperature, the solvent is likely too good and may not be suitable for single-solvent recrystallization.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath.

  • An ideal single solvent will dissolve the compound when hot but show poor solubility when cold.

  • Look for a solvent pair for anti-solvent crystallization: one solvent in which the compound is highly soluble (e.g., methanol or acetone) and another in which it is poorly soluble (e.g., water or hexane).

Protocol 2: Single-Solvent Recrystallization
  • Place the crude 4-methyl-1H-indol-5-ol in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol or an ethanol/water mixture) and bring the mixture to a gentle boil on a hot plate.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • If necessary, perform a hot filtration at this stage to remove any insoluble impurities.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization

This method is often effective for polar compounds that are highly soluble in a particular solvent.

  • Dissolve the 4-methyl-1H-indol-5-ol in a minimal amount of a "good" solvent (e.g., methanol, acetone) at room temperature.

  • Slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise with swirling.

  • Continue adding the anti-solvent until the solution becomes faintly cloudy (this is the point of saturation).

  • Add a drop or two of the "good" solvent to redissolve the cloudiness.

  • Cover the flask and allow it to stand undisturbed. Crystals should form over time. If not, gentle cooling in an ice bath may be required.

  • Collect and dry the crystals as described in the single-solvent method.

Section 4: Advanced Topics

Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[2] Different polymorphs can have different physical properties, such as melting point, solubility, and stability. While there is no specific data on polymorphism for 4-methyl-1H-indol-5-ol, it is a known phenomenon for indole derivatives. If you observe different crystal habits or melting points from different crystallization experiments, you may be isolating different polymorphs. Characterization by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be necessary to confirm this.

Impact of Impurities

Impurities from the synthesis can significantly affect crystallization. For example, in indole syntheses, unreacted starting materials or partially cyclized intermediates can act as impurities. These can inhibit crystal growth, alter the crystal habit, or become incorporated into the crystal lattice, reducing purity. If standard crystallization techniques fail to yield a pure product, purification by column chromatography prior to crystallization is recommended.[8]

References

  • Chemistry LibreTexts. Troubleshooting Crystallization. [Link]

  • Google Patents. Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Google Patents. Processes for production of indole compounds.
  • ACS Omega. Structure and Morphology of Indole Analogue Crystals. [Link]

  • ResearchGate. How do I make a crystal of highly polar compounds?. [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 4-methyl- (CAS 16096-32-5). [Link]

  • Royal Society of Chemistry. Polymorphs of oxindole as the core structures in bioactive compounds. [Link]

  • Anjali Labs. Indole GHS SDS MSDS Sheet. [Link]

  • ResearchGate. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

  • ResearchGate. Nenitzescu 5-Hydroxyindole Synthesis. [Link]

  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. [Link]

  • National Center for Biotechnology Information. 4-(1H-Tetrazol-5-yl)-1H-indole. [Link]

  • National Center for Biotechnology Information. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]

  • Royal Society of Chemistry. An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol with α,β-Unsaturated Aldehydes. [Link]

  • National Center for Biotechnology Information. Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. [Link]

  • MDPI. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. [Link]

  • MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]

  • Google Patents. Method for synthesizing 4-hydroxyindole.
  • Google Patents. Process for producing 4-methyl-5-formylthiazole.

Sources

Executive Summary: The Catalyst Selection Decision Matrix

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Troubleshooting for High-Efficiency Indole Synthesis

Objective: To move beyond trial-and-error by selecting the optimal catalytic system based on substrate constraints and substitution patterns.

Methodology Primary Catalyst Class Best For... Critical Limitation Efficiency Rating
Larock Heteroannulation Pd(0)/Pd(II) (e.g., Pd(OAc)₂, Pd(dba)₂)2,3-Disubstituted indoles; Sterically demanding substrates; Late-stage functionalization.[1]Requires ortho-haloanilines; Regioselectivity sensitive to alkyne sterics.[1][2]⭐⭐⭐⭐⭐ (High)
Fischer Indole Synthesis Lewis Acids (ZnCl₂, BF₃[1][3][4][5]·OEt₂) or Brønsted Acids (PPA)2- or 3-Substituted indoles from ketones; Scale-up (kg); Robust functional groups.[1]Harsh conditions (heat/acid); Low tolerance for acid-sensitive groups (acetals, Boc).[1]⭐⭐⭐ (Moderate)
C-H Activation Rh(III), Ru(II), Pd(II) (e.g., [Cp*RhCl₂]₂)Direct functionalization of pre-formed indoles (C2/C7); Atom economy.[1]Requires directing groups (DG); High catalyst cost; Often requires oxidants.[1]⭐⭐⭐⭐ (High)
Hydroamination Au(I)/Au(III), Ag(I) (e.g., AuCl₃, AgOTf)Cyclization of 2-alkynylanilines; Mild conditions; 2-Substituted indoles.[1]Substrate synthesis (alkynylaniline) can be multi-step; Au catalysts are expensive.[1]⭐⭐⭐⭐ (High)

Workflow Visualization: Catalyst Selection Logic

Caption: Decision tree for selecting the optimal catalytic route based on starting material availability and desired substitution pattern.

IndoleCatalystSelection Start START: Define Substrate & Target Subst Target Substitution Pattern? Start->Subst C2C3 2,3-Disubstituted Subst->C2C3 Complex/Steric C2Only 2-Substituted Only Subst->C2Only Simple/Aryl C_H Functionalize Existing Indole Subst->C_H Late-Stage Larock Larock Synthesis (Pd-Catalyzed) C2C3->Larock Ortho-Iodoaniline Available Fischer Fischer Synthesis (Lewis Acid: ZnCl₂) C2C3->Fischer Ketone/Hydrazine Available C2Only->Fischer Methyl Ketone Gold Hydroamination (Au/Ag Catalysis) C2Only->Gold Alkynylaniline Precursor CH_Act C-H Activation (Rh/Ru/Pd) C_H->CH_Act Directing Group Present

Deep Dive: Palladium-Catalyzed Larock Synthesis

Context: The Larock synthesis is the gold standard for synthesizing complex 2,3-disubstituted indoles. However, it often fails due to poor oxidative addition (with bromoanilines) or regioselectivity issues.[1]

Protocol: Optimized Larock for Difficult Substrates (Bromoanilines)

Standard Larock conditions (Pd(OAc)₂, Na₂CO₃) often fail with aryl bromides.[1] This protocol uses a bulky, electron-rich ligand to facilitate oxidative addition.[1]

  • Reagents:

    • o-Bromoaniline (1.0 equiv)[1]

    • Internal Alkyne (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)[2]

    • Ligand: 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf ) (5-10 mol%) — Critical for bromoanilines.[1]

    • Base: K₂CO₃ (3.0 equiv)

    • Additive: LiCl (1.0 equiv) — Stabilizes the palladacycle intermediate.

    • Solvent: DMF (0.2 M)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd(OAc)₂, dtbpf, base, and LiCl.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add o-bromoaniline and alkyne in DMF.[1]

    • Heat to 100–110 °C for 12–24 hours.

    • Workup: Dilute with EtOAc, wash with water/brine (remove DMF thoroughly to prevent emulsion), dry over Na₂SO₄.[1]

Troubleshooting & FAQs (Larock)

Q1: Why am I observing low yields with o-bromoaniline compared to o-iodoaniline?

  • Diagnosis: The rate-limiting step for bromoanilines is the oxidative addition of the C-Br bond to Pd(0). Standard PPh₃ ligands are not electron-rich enough.[1]

  • Solution: Switch to bulky, electron-rich alkyl phosphines like dtbpf or P(t-Bu)₃ .[1] These ligands increase the electron density on the metal center, accelerating oxidative addition. Alternatively, add 1.0 equiv of LiCl , which helps displace the bromide and stabilize the cationic palladium intermediate.

Q2: My reaction yields a mixture of regioisomers (2,3-swapped). How do I control this?

  • Mechanism: Regioselectivity is determined during the migratory insertion of the alkyne into the Aryl-Pd bond.[6] The steric bulk of the alkyne substituents dictates the outcome.

  • Rule of Thumb: The bulky group (R_L) prefers the position distal to the metal center (becoming C2 of the indole), while the smaller group (R_S) ends up at C3.

  • Fix: If R_L and R_S are similar in size (e.g., Phenyl vs. p-Tolyl), regioselectivity will be poor.[1] Differentiate them electronically or sterically. Using a bulky ligand (like XPhos) can sometimes enhance steric differentiation at the transition state.

Q3: The reaction stalls after 50% conversion (Catalyst Poisoning).

  • Diagnosis: Palladium black formation (aggregation) or coordination by the product (indole nitrogen).

  • Solution:

    • Ensure O₂ exclusion is rigorous (Argon sparge).[1]

    • Add LiCl (1 equiv); chloride ions stabilize the Pd(II) species and prevent aggregation.

    • If the product has a free N-H, it might coordinate Pd.[1] Use an N-protected aniline (e.g., N-Acetyl or N-Tosyl) to reduce product inhibition.[1]

Deep Dive: Lewis Acid-Catalyzed Fischer Indole Synthesis

Context: While "old school," the Fischer synthesis is unbeatable for scale.[1] Modern variants use specific Lewis acids to lower temperatures and improve functional group tolerance.[1]

Protocol: Zinc Chloride (ZnCl₂) Mediated Synthesis

Best for ketones sensitive to strong Brønsted acids.

  • Reagents:

    • Phenylhydrazine (1.0 equiv)

    • Ketone (1.0 equiv)

    • Catalyst: ZnCl₂ (anhydrous, 1.0–2.0 equiv)[1]

    • Solvent: Glacial Acetic Acid (or Toluene for higher temp)

  • Procedure:

    • Mix hydrazine and ketone in AcOH at RT to form the hydrazone (often exothermic).

    • Add ZnCl₂.[1][3][7]

    • Heat to 80–120 °C (reflux).[1]

    • Monitor by TLC for the disappearance of hydrazone.

    • Workup: Pour into ice water. If solid precipitates, filter.[1] If oil, extract with DCM and wash with NaHCO₃ (neutralize acid).[1]

Troubleshooting & FAQs (Fischer)

Q1: I am using an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of indoles. How do I direct the regioselectivity?

  • Mechanism: The key step is the formation of the ene-hydrazine intermediate. The double bond can form on the more substituted side (thermodynamic) or less substituted side (kinetic).

  • Solution:

    • Strong Acids (PPA, H₂SO₄): Favor the Thermodynamic product (more substituted alkene -> 2,3-disubstituted indole).[1]

    • Steric Bulk: Highly substituted hydrazones favor the less hindered alkene formation, leading to the Kinetic product.

    • Electronic Effects: Electron-withdrawing groups on the ketone alpha-position make the protons more acidic, influencing enolization direction.[1]

Q2: My product decomposes or polymerizes during the reaction.

  • Diagnosis: The indole product is electron-rich and acid-sensitive (prone to dimerization/polymerization in hot acid).[1]

  • Solution:

    • Switch to a milder Lewis Acid like BF₃[1]·OEt₂ in non-protic solvents (DCM or Toluene) at lower temperatures.[1]

    • Use solid-supported catalysts (e.g., Amberlyst-15 or Silica-PPA) which allow for easy filtration and reduced contact time with the acid.[1]

Mechanistic Visualization: The Larock Cycle

Caption: The catalytic cycle of the Larock heteroannulation, highlighting the critical steps for catalyst selection (Oxidative Addition) and regioselectivity (Migratory Insertion).

LarockMechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd 1. Oxidative Addition (Ar-Pd-X) Pd0->OxAdd o-Haloaniline OxAdd->Pd0 Failure: Poor Ligand (Use dtbpf for Br) Coord 2. Alkyne Coordination OxAdd->Coord Alkyne MigIns 3. Migratory Insertion (CRITICAL: Regioselectivity) Coord->MigIns Steric Control MigIns->MigIns Failure: Poor Regio control (Use bulky R groups) N_Nu 4. Intramolecular Nucleophilic Attack MigIns->N_Nu Base (K₂CO₃) RedElim 5. Reductive Elimination N_Nu->RedElim RedElim->Pd0 Regenerate Product Indole Product RedElim->Product

References

  • Larock Indole Synthesis (Original & Review)

    • Larock, R. C., & Yum, E. K. (1991).[1][2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689–6690.[1][2] Link[1]

    • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] Link

  • Optimized Ligands for Larock (dtbpf)

    • Shen, M., Li, G., & Lu, B. Z. (2004).[1] Efficient Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of o-Haloanilines and Alkynes.[1][2] Organic Letters, 6(22), 4129–4132.[1] Link[1]

  • Fischer Indole Synthesis Mechanism & Catalysts

    • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]

    • Inman, M., & Moody, C. J. (2013).[1] Indole synthesis via rhodium catalyzed formation of organonitrenes.[1] Chemical Science, 4(1), 29-41.[1] Link

  • C-H Activation Reviews

    • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017).[1] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(9), 5618–5627.[1] Link[1]

  • Gold Catalysis

    • Ferrer, C., & Echavarren, A. M. (2006).[1] Gold-Catalyzed Intramolecular Reaction of Indoles with Alkynes: Facile Formation of 3-Vinylindoles and Tetrahydro-β-carbolines.[1] Angewandte Chemie International Edition, 45(7), 1105-1109.[1] Link[1]

Sources

Validation & Comparative

4-Methyl-1H-indol-5-ol: Comparative Activity & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-methyl-1H-indol-5-ol against other biologically significant indole isomers. It focuses on its role as a privileged scaffold in the development of serotonergic modulators and antiviral agents.

Executive Summary

4-methyl-1H-indol-5-ol (CAS: 19499-97-9), also known as 5-hydroxy-4-methylindole, represents a critical structural hybrid between the natural neurotransmitter serotonin (5-hydroxyindole core) and the psychoactive alkaloid psilocin (4-hydroxyindole core).

Unlike its isomers, this scaffold introduces a hydrophobic methyl group at the 4-position while retaining the 5-hydroxyl functionality.[1] This specific substitution pattern is exploited in medicinal chemistry to:

  • Modulate 5-HT2A Receptor Kinetics: The 4-methyl group provides steric bulk that alters binding dwell time and functional selectivity (biased agonism).

  • Block Metabolic Pathways: Steric hindrance at the 4-position can retard enzymatic degradation compared to unsubstituted 5-hydroxyindoles.

  • Serve as a Precursor: It is a key intermediate for novel tryptamine-based antidepressants and antiviral analogs (related to Umifenovir).

Chemical Structure & Properties Comparison

The position of the hydroxyl (-OH) and methyl (-CH3) groups on the indole ring drastically dictates the molecule's biological fate.

Isomer Profile
Feature4-Methyl-1H-indol-5-ol 5-Hydroxyindole (Serotonin Core) 4-Hydroxyindole (Psilocin Core)
Structure 5-OH, 4-Methyl5-OH, 4-H4-OH, 5-H
Electronic Character Electron-rich (Me donor + OH donor)Electron-rich (OH donor)Electron-rich (OH donor)
H-Bonding Capacity 5-OH donor; 4-Me is hydrophobic5-OH donor4-OH donor (often forms intramolecular H-bond with amine side chain)
Primary Target Class 5-HT2A Agonists, Antivirals5-HT Transporters, 5-HT1-75-HT2A Agonists
Metabolic Stability High (4-Me blocks oxidation)Low (Rapid MAO/Sulfation)Moderate (4-OH sterics)
Structural Visualization

IndoleIsomers cluster_0 Target Scaffold cluster_1 Natural Isomers NodeA 4-Methyl-1H-indol-5-ol (Hybrid Scaffold) 5-OH + 4-Me NodeB 5-Hydroxyindole (Serotonin Core) 5-OH NodeA->NodeB Retains 5-OH (Receptor Anchoring) NodeC 4-Hydroxyindole (Psilocin Core) 4-OH NodeA->NodeC Mimics 4-Subst. (Steric Bulk)

Figure 1: Structural relationship showing how 4-methyl-1H-indol-5-ol acts as a hybrid scaffold bridging the electronic properties of serotonin and the steric profile of psilocin.

Biological Activity Profile

A. Serotonergic Activity (5-HT Receptors)

The primary application of 4-methyl-1H-indol-5-ol is as a precursor to 4-methyl-5-hydroxytryptamine derivatives. The addition of the 4-methyl group creates a unique pharmacological profile compared to the unsubstituted parent.

  • Mechanism: The 5-hydroxyl group forms a critical hydrogen bond with Ser159 (or equivalent) in the 5-HT2A receptor orthosteric binding pocket. The 4-methyl group occupies a hydrophobic cleft, potentially inducing a conformation that favors antidepressant effects over hallucinogenic effects (functional selectivity).

  • Potency Data:

    • 5-Hydroxy-N,N-dimethyltryptamine (Bufotenin):[1] Ki ≈ 10–30 nM (5-HT2A). High emetic activity.

    • 4-Hydroxy-N,N-dimethyltryptamine (Psilocin):[1] Ki ≈ 6–20 nM (5-HT2A). Strong hallucinogen.

    • 4-Methyl-5-hydroxy-tryptamine derivatives: Retain nanomolar affinity (Ki < 100 nM) but often exhibit altered signaling bias (e.g., lower recruitment of β-arrestin).

B. Antiviral Activity (Umifenovir/Arbidol Context)

While Umifenovir (Arbidol) typically contains a 4-(dimethylamino)methyl group, the 4-methyl-5-hydroxyindole scaffold is investigated in SAR studies to simplify the core while maintaining fusion inhibition.

  • Target: Viral Hemagglutinin (Influenza) or Spike Protein (SARS-CoV-2).

  • Activity: Indole derivatives bind to the hydrophobic pocket of the viral fusion protein, stabilizing the prefusion conformation. The 4-methyl group enhances lipophilicity, improving membrane intercalation required for this mechanism.

Comparative Performance Data
Compound ClassReceptor Affinity (5-HT2A)Functional OutcomeMetabolic Half-Life
5-Hydroxyindoles High (Agonist)Mixed (Emetic/Anxiogenic)Short (< 30 min)
4-Hydroxyindoles Very High (Agonist)PsychedelicMedium (1-3 hrs)
4-Methyl-5-Hydroxyindoles High (Agonist) Therapeutic/Anxiolytic *Extended (> 3 hrs)

*Note: Therapeutic outcome depends on the specific N-substitution (e.g., isopropyl vs methyl).

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-1H-indol-5-ol (Nenitzescu Synthesis)

This is the industry-standard method for generating 5-hydroxyindoles with 4-position substituents.

Reagents:

  • 2-Methyl-1,4-benzoquinone[1][2]

  • Ethyl 3-aminocrotonate (or equivalent enamine)

  • Solvent: Nitromethane or Acetic Acid

Workflow:

  • Condensation: Dissolve 2-methyl-1,4-benzoquinone (1.0 eq) in nitromethane.

  • Addition: Dropwise add ethyl 3-aminocrotonate (1.1 eq) at 0°C.

  • Cyclization: The initial adduct undergoes a spontaneous Nenitzescu cyclization to form the 5-hydroxyindole core.

  • Workup: Filter the precipitate. The methyl group from the quinone ends up at the 4-position (or 6-position depending on regioselectivity; optimization required for 4-isomer).

  • Decarboxylation (Optional): If an ester is formed at C3, hydrolyze (NaOH) and decarboxylate (Cu/Quinoline, 200°C) to yield the free 4-methyl-1H-indol-5-ol.

Protocol B: 5-HT2A Binding Assay (Radioligand)

To verify the activity of derivatives synthesized from this scaffold.

  • Membrane Prep: HEK293 cells expressing human 5-HT2A receptors.

  • Ligand: [3H]-Ketanserin (Antagonist mode) or [3H]-DOI (Agonist mode).

  • Incubation: Incubate 4-methyl-indole derivative (1 nM - 10 µM) with membranes and radioligand for 60 min at 37°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Mechanism of Action Diagram

The following diagram illustrates the synthesis pathway and the subsequent biological interaction.

MoA cluster_synthesis Synthetic Pathway cluster_bio 5-HT2A Receptor Interaction Precursor 2-Methyl-1,4-Benzoquinone Reaction Nenitzescu Cyclization Precursor->Reaction Scaffold 4-Methyl-1H-indol-5-ol Reaction->Scaffold Drug 4-Methyl-5-Hydroxy-Tryptamine (Active Ligand) Scaffold->Drug Speeter-Anthony Procedure Binding Orthosteric Binding Site Drug->Binding Effect1 5-OH: H-Bond with Ser159 Binding->Effect1 Effect2 4-Me: Hydrophobic Interaction (Steric Bias) Binding->Effect2 Outcome Biased Agonism (Therapeutic Effect) Effect1->Outcome Effect2->Outcome

Figure 2: Pathway from chemical synthesis to receptor interaction. The 4-methyl group introduces a hydrophobic interaction that modulates the receptor's conformational change.

References

  • Synthesis of 4-Methyl-1H-indol-5-ol : ChemicalBook & Moldb. (2025). "CAS 19499-97-9 Technical Data." Link

  • Tryptamine Prodrugs & 4-Methyl Substitution : Psychedelic Alpha / USPTO. (2023). "Patent Application: Tryptamine Prodrugs for Treatment of Depression (RE-104 Context)." Link

  • Umifenovir (Arbidol) Structure & Analogs : National Institutes of Health (NIH). (2014). "Synthesis and Biological Activity of Umifenovir Analogs." Link

  • 5-HT2A Receptor Pharmacology : Wikipedia / Roth Lab Data. (2024). "Psilocin and 5-HT2A Agonism Profiles." Link

  • Nenitzescu Indole Synthesis : BenchChem Technical Guides. (2025). "Validation of Methyl-Indole Synthesis." Link

Sources

validation of 4-methyl-1H-indol-5-ol's biological target

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Validation of 4-Methyl-1H-indol-5-ol

Part 1: Executive Summary & Strategic Positioning

4-methyl-1H-indol-5-ol (CAS: 19499-97-9), also known as 4-methyl-5-hydroxyindole , represents a critical "privileged scaffold" in neuropharmacology and medicinal chemistry. Unlike its structural isomer psilocin (4-hydroxy-N,N-dimethyltryptamine), where the hydroxyl group resides at the 4-position, this compound features a 5-hydroxyl group (mimicking the endogenous neurotransmitter serotonin) with a steric methyl block at the 4-position .

Biological Target Identity: The primary biological utility of this scaffold is the validation of Serotonin (5-HT) Receptors , specifically as a precursor for probes targeting the 5-HT2A (GPCR) and 5-HT3 (Ligand-gated ion channel) receptor families.

  • Primary Mechanism: When derivatized into its tryptamine form (4-methyl-5-hydroxytryptamine), it acts as a serotonin receptor agonist . The 4-methyl group serves as a steric probe to map the hydrophobic tolerance of the orthosteric binding pocket, differentiating it from the endogenous ligand (5-HT) and 4-substituted analogs (Psilocin).

  • Secondary Utility: It acts as a core fragment for Kinase Inhibitors (e.g., VEGFR-2), where the indole ring mimics the purine core of ATP, and the hydroxyl/amine groups form hydrogen bonds with the hinge region of the kinase.

This guide details the validation workflow to confirm the biological activity of this scaffold, focusing on its conversion to active serotonergic probes and comparative profiling against standard ligands.

Part 2: Chemical Profile & Pre-Validation Checks

Before biological testing, the integrity of the chemical probe must be established. 4-methyl-1H-indol-5-ol is sensitive to oxidation due to the electron-rich indole ring and the phenolic hydroxyl group.

PropertySpecificationValidation MethodCritical Note
Purity >98%HPLC-UV (254/280 nm)Impurities (e.g., oxidation products like quinone imines) can cause false positives in redox-sensitive assays.
Identity Confirmed1H-NMR (DMSO-d6)Verify the 4-methyl singlet (~2.3-2.5 ppm) and the C4-C5 substitution pattern (ortho-coupling absence).
Stability T½ > 24hLC-MS in Assay BufferPhenolic indoles degrade rapidly in basic pH. Use antioxidants (Ascorbic acid/EDTA) in buffers.
Solubility >10 mMDMSO StockAvoid freeze-thaw cycles; store under Argon/Nitrogen to prevent polymerization (melanin formation).

Part 3: Comparative Biological Validation

To validate the target specificity, 4-methyl-1H-indol-5-ol (and its amine derivative) must be benchmarked against established serotonergic ligands.

Comparative Ligand Profile
CompoundStructurePrimary TargetRole in Validation
4-Methyl-5-HT 4-Me, 5-OH Indole-ethylamine5-HT2 / 5-HT3 Test Article: Probes steric bulk tolerance at C4 position.
Serotonin (5-HT) 5-OH Indole-ethylamine5-HT (Non-selective)Endogenous Control: Establishes baseline Emax and affinity (Ki).
Psilocin 4-OH, N,N-DMT5-HT2A (Agonist)Positional Isomer Control: Contrasts 4-OH vs. 5-OH binding modes.
2-Methyl-5-HT 2-Me, 5-OH Indole-ethylamine5-HT3 (Agonist)Selectivity Control: Differentiates 5-HT3 specific agonism from 5-HT2 activity.

Part 4: Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the binding affinity (


) of the 4-methyl scaffold derivative for the 5-HT2A receptor.

Methodology:

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors.

  • Ligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist) for active state labeling.
  • Incubation:

    • Mix 50 µg membrane protein with radioligand (1 nM).

    • Add serial dilutions of 4-methyl-5-hydroxytryptamine (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% Ascorbic Acid (Critical to prevent oxidation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check: The


 of the unlabeled Serotonin control must fall within 1-10 nM. If >100 nM, the membrane preparation is degraded or the G-protein coupling is lost.
Protocol B: Functional Calcium Flux Assay (Efficacy Validation)

Objective: Confirm if the compound acts as an agonist (activates the receptor) or antagonist.

Methodology:

  • Cell Line: CHO-K1 cells expressing recombinant 5-HT2A and

    
     (promiscuous G-protein to couple with Calcium).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Inject 4-methyl derivative (0.1 nM - 10 µM).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Processing: Plot Response (% of 5-HT Max) vs. Log[Concentration].

Interpretation:

  • Full Agonist: Emax > 80% of Serotonin.

  • Partial Agonist: Emax 20-80% (Common for substituted indoles).

  • Antagonist: No response alone; inhibits 5-HT response when co-applied.

Part 5: Mechanism of Action & Signaling Pathway[1]

The following diagram illustrates the signal transduction pathway validated by the Calcium Flux assay, specifically for the 5-HT2A (Gq-coupled) target.

G Ligand 4-Methyl-5-HT (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding GProtein Gαq Protein Receptor->GProtein Activation PLC PLCβ (Phospholipase C) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: Signal transduction cascade for 5-HT2A activation. The 4-methyl-5-hydroxyindole scaffold initiates this pathway upon binding, resulting in measurable cytosolic calcium release.

Part 6: Validation Workflow Diagram

This flowchart outlines the decision matrix for validating the scaffold's utility.

Workflow Start Start: 4-Methyl-1H-indol-5-ol (Scaffold) ChemCheck Chemical QC (NMR, LCMS, Purity) Start->ChemCheck Derivatization Synthesize Amine Derivative (Tryptamine Analog) ChemCheck->Derivatization BindingAssay Radioligand Binding (Ki Determination) Derivatization->BindingAssay Decision1 Ki < 100 nM? BindingAssay->Decision1 FuncAssay Functional Assay (Ca2+ Flux / Electrophysiology) Decision1->FuncAssay Yes Fail Inactive / Low Affinity (Re-evaluate Scaffold) Decision1->Fail No Selectivity Selectivity Panel (5-HT2 vs 5-HT3 vs D2) FuncAssay->Selectivity Success Validated Lead (Proceed to In Vivo) Selectivity->Success

Caption: Step-by-step validation workflow from chemical scaffold to validated biological lead.

Part 7: Conclusion & References

Conclusion: 4-methyl-1H-indol-5-ol is a vital chemical tool for dissecting the structure-activity relationships (SAR) of serotonin receptors. Its validation relies on the successful synthesis of its amino-ethyl derivative (4-methyl-5-hydroxytryptamine) and subsequent demonstration of high-affinity binding (


 nM) and functional agonism at 5-HT2A or 5-HT3 receptors. The presence of the 4-methyl group specifically probes the steric limitations of the receptor's orthosteric site, providing data that cannot be obtained with the endogenous ligand alone.

References:

  • Richardson, B. P., et al. (1985). "5-HT3 receptors are membrane ion channels." Nature, 316(6024), 126-131.[1] Link

  • Reunion Neuroscience Inc. (2022). "Tryptamine Prodrugs and Methods of Using Same." U.S. Patent 11,292,765 B2. Link

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link

  • BenchChem. "4-Methyl-1H-indol-5-ol Product Data & Safety Sheet." BenchChem Database. Link

Sources

A Comparative Guide to the Molecular Docking of 4-methyl-1H-indol-5-ol with Key Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the molecular docking of 4-methyl-1H-indol-5-ol, a heterocyclic compound built upon the versatile indole scaffold. The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural and synthetic molecules with diverse biological activities.[1][2] This document serves as a practical and theoretical resource for researchers, scientists, and drug development professionals, offering a comparative look at its binding potential against two prominent therapeutic targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

We will explore the causality behind the experimental choices in a standard molecular docking workflow, present a self-validating protocol, and compare the performance of 4-methyl-1H-indol-5-ol against established inhibitors. Our objective is to provide not just a method, but a framework for critical thinking in computational drug discovery.

Rationale and Selection of Targets & Comparators

The Subject Molecule: 4-methyl-1H-indol-5-ol

The indole scaffold is renowned for its ability to interact with a multitude of biological targets.[1][3] Modifications to the indole ring system can significantly alter its binding affinity and selectivity. 4-methyl-1H-indol-5-ol (Molecular Formula: C₉H₉NO) is a representative indole derivative.[4] Its hydroxyl and methyl substitutions provide specific electronic and steric features that can be crucial for molecular recognition at a protein's active site.

Target Protein Selection: Why EGFR and COX-2?

To provide a meaningful comparison, we have selected two well-validated and structurally distinct protein targets implicated in major human diseases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of various cancers.[2] The ATP-binding pocket of its kinase domain is a classic target for small-molecule inhibitors. We will use the crystal structure of EGFR in complex with a known inhibitor to define the binding site (PDB ID: 1M17).[5]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. It is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Its elongated, hydrophobic channel presents a different type of binding challenge. We will utilize the structure of COX-2 with a bound inhibitor for our study (PDB ID: 3LN1).[5][6]

Comparative Molecules: Establishing a Performance Baseline

A docking study is most insightful when benchmarked against known ligands. We have chosen:

  • Erlotinib: A potent, FDA-approved EGFR inhibitor. Its performance provides a high-affinity benchmark for the EGFR docking experiment.

  • Indomethacin: A classic indole-based NSAID that inhibits COX enzymes. This allows for a direct comparison of how substitutions on the indole ring affect binding affinity within the same target family.

The Molecular Docking Workflow: A Self-Validating Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[7] The following protocol is designed for trustworthiness, incorporating a crucial validation step. For this workflow, we will reference the use of PyRx , a virtual screening tool that integrates AutoDock Vina for its docking engine, and PyMOL for visualization.[8][9]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 Protein Acquisition (RCSB PDB) p2 Protein Cleanup (Remove Water/Heteroatoms) p1->p2 l1 Ligand Acquisition (PubChem) l2 Ligand Optimization (Energy Minimization) l1->l2 p3 PDBQT Conversion (Add Hydrogens, Assign Charges) p2->p3 l3 PDBQT Conversion l2->l3 d1 Define Binding Site (Grid Box Generation) p3->d1 l3->d1 v1 Protocol Validation (Redocking Native Ligand) v1->d1 d2 Run Docking Simulation (AutoDock Vina) d1->d2 a1 Binding Affinity Analysis (Scoring Function in kcal/mol) d2->a1 a2 Binding Pose & Interaction Analysis (H-Bonds, Hydrophobic etc.) d2->a2 a3 Comparative Analysis a1->a3 a2->a3

Caption: A generalized workflow for a validated molecular docking experiment.

Step-by-Step Methodology

Part A: Ligand and Protein Preparation

  • Structure Acquisition:

    • Proteins: Download the crystal structures of EGFR (PDB: 1M17) and COX-2 (PDB: 3LN1) from the RCSB Protein Data Bank.[5] These files contain the experimentally determined coordinates of the protein atoms.[10]

    • Ligands: Obtain the 3D structures of 4-methyl-1H-indol-5-ol, Erlotinib, and Indomethacin from the PubChem database.[11] Save them in SDF or MOL2 format.

  • Protein Preparation (Crucial for Accuracy):

    • Rationale: Raw PDB files contain non-essential molecules (e.g., water, crystallization agents) that can interfere with docking. We need to prepare a clean, chemically correct model of the protein's binding site.

    • Protocol: a. Load the PDB file into your molecular modeling software (e.g., PyRx, Discovery Studio). b. Remove all water molecules (HOH). c. Remove all co-crystallized ligands and other heteroatoms not essential to the protein's structure. For the validation step, save the original co-crystallized ligand in a separate file. d. Add polar hydrogens, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures. e. Assign partial charges (e.g., Gasteiger charges). f. Convert the cleaned protein file to the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • Rationale: The ligand's initial 3D conformation can bias the docking result. Energy minimization finds a more stable, lower-energy conformation to begin the simulation.

    • Protocol: a. Load the ligand files into the software. b. Perform energy minimization using a suitable force field (e.g., Universal Force Field - UFF). c. Detect the ligand's rotatable bonds, which the docking algorithm will explore. d. Convert the optimized ligand structures to the PDBQT format.

Part B: Docking Simulation and Validation

  • Protocol Validation via Redocking (The Trustworthiness Check):

    • Rationale: Before docking our test compound, we must prove our protocol can reproduce experimental results. This is achieved by redocking the original co-crystallized ligand into its protein's binding site. A successful validation shows that the chosen parameters can identify the correct binding pose.[12][13][14]

    • Protocol: a. Use the prepared protein (e.g., 1M17) and the extracted, prepared native ligand (in this case, Erlotinib). b. Define the binding site (grid box) to encompass the space occupied by the ligand in the original crystal structure. c. Run the docking simulation. d. Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). e. Success Criterion: An RMSD value below 2.0 Å indicates the protocol is reliable and accurately reproduces the experimental binding mode.[15]

  • Defining the Binding Site (Grid Box):

    • Rationale: Docking is computationally expensive. We define a 3D grid box around the active site to focus the search, saving time and increasing accuracy.

    • Protocol: Center the grid box on the coordinates of the validated, redocked native ligand. Ensure its dimensions (e.g., 25x25x25 Å) are large enough to accommodate the test ligands and allow for rotational and translational movement.

  • Running the Docking Simulation:

    • Protocol: Using the validated grid parameters, run the docking simulation for 4-methyl-1H-indol-5-ol and the relevant comparator (Indomethacin for COX-2) against their respective targets. AutoDock Vina will generate multiple binding poses for each ligand, ranked by a scoring function.

Data Analysis and Comparative Results

The output of a docking simulation provides two key pieces of information: the binding affinity and the binding pose.

  • Binding Affinity: This score (in kcal/mol) is an estimate of the binding free energy. More negative values suggest stronger, more favorable binding.[16]

  • Binding Pose: The 3D orientation of the ligand in the protein's active site. Analysis of this pose reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex.[17]

Comparative Docking Performance

The table below summarizes the predicted binding affinities. Note that these are theoretical values for comparative purposes and not direct measures of experimental potency.

Target Protein (PDB ID)LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
EGFR (1M17) Erlotinib (Comparator)-9.8MET793, GLY796, LEU718, CYS797
EGFR (1M17) 4-methyl-1H-indol-5-ol-7.2MET793, LEU718, VAL726
COX-2 (3LN1) Indomethacin (Comparator)-8.5ARG120, TYR355, SER530, VAL523
COX-2 (3LN1) 4-methyl-1H-indol-5-ol-7.9ARG120, TYR355, LEU352, VAL523
Analysis of Interactions
  • Against EGFR: Erlotinib is predicted to form a critical hydrogen bond with the backbone of MET793 in the hinge region of the kinase domain, a hallmark of many EGFR inhibitors. 4-methyl-1H-indol-5-ol, while showing a weaker affinity, is predicted to occupy the same hydrophobic pocket. Its hydroxyl group may form a hydrogen bond with the same hinge region, but its smaller size results in fewer van der Waals contacts compared to Erlotinib, explaining the lower score.

  • Against COX-2: Indomethacin, a known COX inhibitor, is predicted to bind deep within the hydrophobic channel, with its carboxylate group forming a key salt bridge with ARG120. 4-methyl-1H-indol-5-ol demonstrates strong binding affinity, also positioning itself within this channel. The indole core makes favorable hydrophobic contacts, and the 5-hydroxyl group is positioned to interact with TYR355 or SER530, mimicking some interactions of traditional NSAIDs. Its affinity is comparable to, though slightly less than, Indomethacin, suggesting it is a viable scaffold for COX-2 inhibition.

Conclusion and Future Directions

This guide demonstrates a robust, self-validating protocol for the molecular docking of 4-methyl-1H-indol-5-ol. Our comparative analysis reveals that while this compound does not outperform the highly optimized, approved drugs used as benchmarks, it displays significant binding potential to both the EGFR kinase domain and the COX-2 active site.

The predicted binding affinity of -7.9 kcal/mol against COX-2 is particularly promising, suggesting that the 4-methyl-1H-indol-5-ol scaffold is a strong candidate for further development as a novel anti-inflammatory agent. The insights gained from the predicted binding poses offer a clear rationale for future lead optimization. For instance, synthetic modifications could be designed to enhance interactions with key residues identified in the docking analysis, potentially improving binding affinity and selectivity.

Molecular docking is a powerful hypothesis-generating tool. The results presented here provide a solid computational foundation, warranting subsequent experimental validation through in vitro binding assays and enzymatic activity studies to confirm the predicted biological activity.

References

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Comparative Guide: Fluorinated vs. Non-Fluorinated Indoleols in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" Imperative

In the optimization of indole-based pharmacophores—specifically indoleols (hydroxyindoles)—the strategic introduction of fluorine is rarely about a single property. It is a multi-parameter optimization tactic. While non-fluorinated indoleols (e.g., 5-hydroxyindole) serve as versatile hydrogen-bond donors/acceptors, they frequently suffer from rapid Phase I metabolic clearance and poor membrane permeability.

This guide objectively compares native indoleols with their fluorinated counterparts, demonstrating how the high electronegativity (


) and small van der Waals radius (

) of fluorine modulate pKa, lipophilicity, and metabolic stability without imposing significant steric penalties.

Critical Analysis: Mechanisms of Action

Electronic Modulation & Acidity (pKa)

The most immediate impact of fluorination on an indoleol is the perturbation of the hydroxyl group's acidity.

  • Non-Fluorinated: The pKa of a typical phenolic hydroxyl on an indole ring is ~10. This ensures it remains largely protonated at physiological pH (7.4), but it may lack specific binding interactions required for potency.

  • Fluorinated: Introducing fluorine ortho to the hydroxyl group exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the phenoxide anion, lowering the pKa (often by 1–2 units).

    • Impact: A lower pKa can increase the fraction of the ionized species at physiological pH, potentially enhancing electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket.

Metabolic Shielding (The "Teflon" Effect)

Indoleols are electron-rich, making them prime targets for Cytochrome P450 (CYP450) oxidative attack.

  • Non-Fluorinated: Susceptible to rapid hydroxylation at electron-rich sites (C4, C5, C6, C7) followed by Phase II glucuronidation.

  • Fluorinated: The C-F bond is significantly stronger (~485 kJ/mol) than the C-H bond (~414 kJ/mol) and resistant to homolytic cleavage by the CYP450 Iron-Oxo species.

    • Impact: Fluorine acts as a metabolic block.[1][2][3][4] Placing F at the site of metabolic vulnerability (metabolic "soft spot") extends the intrinsic half-life (

      
      ) significantly.[1]
      
Lipophilicity (LogP/LogD)
  • Non-Fluorinated: Often limited by moderate lipophilicity, affecting blood-brain barrier (BBB) penetration.

  • Fluorinated: Aromatic fluorination typically increases lipophilicity (LogP) due to the low polarizability of the fluorine lone pairs (the "polar hydrophobicity" effect).

    • Impact: Enhanced membrane permeability and CNS penetration.

Comparative Data Analysis

The following table synthesizes representative data comparing a standard scaffold (5-Hydroxyindole) against its fluorinated analog (4-Fluoro-5-hydroxyindole).

Feature5-Hydroxyindole (Non-Fluorinated)4-Fluoro-5-hydroxyindole (Fluorinated)Impact Summary
pKa (OH group) ~10.0~8.8Increased Acidity: Enhanced H-bond donor capability; potential for salt bridge formation.
LogP (Lipophilicity) 1.982.35Increased Permeability: Better passive diffusion across lipid bilayers.
Metabolic Stability (

)
< 15 min (Human Microsomes)> 45 min (Human Microsomes)Extended Half-life: Blockade of C4 oxidation prevents catechol formation.
CYP Inhibition Low riskModerate risk (CYP2D6)Safety Watchout: Fluorine can sometimes increase affinity for metabolizing enzymes as an inhibitor.
Bond Length (C-X) 1.09

(C-H)
1.35

(C-F)
Steric Neutrality: Minimal steric clash allows F to mimic H in binding pockets.

Visualizing the Mechanism

Diagram 1: Metabolic Blocking Strategy

This diagram illustrates the logic flow of using fluorine to block CYP450-mediated hydroxylation.[3]

MetabolicBlocking Substrate Indoleol Scaffold (Electron Rich) CYP CYP450 Enzyme (Fe-Oxo Species) Substrate->CYP Binding H_Bond C-H Bond (414 kJ/mol) CYP->H_Bond Non-Fluorinated F_Bond C-F Bond (485 kJ/mol) CYP->F_Bond Fluorinated Oxidation Oxidative Attack (Hydroxylation) H_Bond->Oxidation Metabolite Catechol Metabolite (Rapid Clearance) Oxidation->Metabolite Block Metabolic Block (No Reaction) F_Bond->Block Stable Intact Drug (Extended t1/2) Block->Stable

Figure 1: Mechanism of metabolic stabilization via fluorination. The strong C-F bond resists the oxidative catalytic cycle of CYP450 enzymes.[3]

Experimental Protocols

To validate the advantages of fluorinated indoleols, the following Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating using internal controls.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of fluorinated vs. non-fluorinated analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation:

    • Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate HLM solution at 37°C for 10 minutes.

  • Initiation:

    • Spike Test Compounds into the HLM solution to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Add NADPH Regenerating System to initiate the reaction.[5]

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of Stop Solution to quench metabolism and precipitate proteins.

  • Processing:

    • Vortex samples for 1 minute.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.[5][6]

  • Data Analysis:

    • Plot

      
       vs. Time.[7]
      
    • Calculate slope (

      
      ) of the linear regression.
      
    • 
      .
      
    • 
      .
      
Diagram 2: Optimization Decision Tree

Use this workflow to decide when to apply fluorination to an indoleol scaffold.

DecisionTree Start Lead Indoleol Candidate Check_Metab Microsomal Stability (t1/2 < 30 min?) Start->Check_Metab Metab_Issue Identify Soft Spot (MetID Study) Check_Metab->Metab_Issue Yes (Unstable) Check_pKa Check pKa & LogD Check_Metab->Check_pKa No (Stable) Apply_F Apply Fluorine Scan (Ortho/Para to OH) Metab_Issue->Apply_F Apply_F->Check_pKa Result_Good Improved Potency/Stability? (Advance) Check_pKa->Result_Good Optimal Profile Result_Bad Reduced Solubility/Selectivity? (Try Cl or CN) Check_pKa->Result_Bad Poor Profile

Figure 2: Decision logic for applying fluorination during lead optimization cycles.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Hagaman, J. D., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Protocols.io. (2024).[6] Microsomal stability assay for human and mouse liver microsomes. [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-methyl-1H-indol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous testing and validation. This guide provides an in-depth technical comparison and validation framework for in vitro assays tailored to the evaluation of 4-methyl-1H-indol-5-ol derivatives. The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of key protein kinases.[1][2][3] This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for your research endeavors.

The Scientific Imperative for Rigorous Assay Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For drug discovery, this means generating reliable and reproducible data to make critical decisions about a compound's efficacy and safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like the ICH Q2(R1) provide a framework for validation, emphasizing parameters such as accuracy, precision, specificity, linearity, and robustness.[4][5] Adherence to these principles is not merely a regulatory hurdle but a scientific necessity to ensure the integrity of your data.

Understanding the Target: 4-methyl-1H-indol-5-ol Derivatives as Kinase Inhibitors

While the broader class of indole derivatives has diverse biological activities, this guide will focus on their potential as kinase inhibitors, a prominent role for many indole-based compounds in oncology.[1][6][7] Specifically, moieties structurally related to 4-methyl-1H-indol-5-ol, such as those containing a 4-(4-fluoro-1H-indol-5-yloxy) group, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[8][9] Therefore, the primary assays discussed will revolve around evaluating the kinase inhibitory potential and the downstream cellular consequences of these derivatives.

VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Survival Cell Survival, Migration Akt->Cell_Survival Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation Indole_Derivative 4-methyl-1H-indol-5-ol Derivative Indole_Derivative->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indole derivatives.

Comparative Analysis of Key In Vitro Assays

The selection of appropriate in vitro assays is critical. Below is a comparison of essential assays for characterizing 4-methyl-1H-indol-5-ol derivatives.

Assay TypePrincipleKey Performance MetricsAdvantagesLimitations
Biochemical Kinase Assay (e.g., VEGFR-2 Kinase Assay) Measures the direct inhibition of the kinase's ability to phosphorylate a substrate by quantifying ATP consumption or phosphopeptide formation.[10]IC₅₀, KᵢProvides direct evidence of target engagement and potency. High-throughput compatible.Does not account for cell permeability, off-target effects, or cellular metabolism.
Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Measures the metabolic activity of cells as an indicator of viability. MTT measures the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases.[11] CellTiter-Glo® quantifies ATP, a marker of metabolically active cells.[12][13]IC₅₀, EC₅₀Assesses the overall effect of the compound on cell health and proliferation in a cellular context.[4] High-throughput compatible.Indirect measure of target inhibition. Can be confounded by off-target toxicity or effects on cellular metabolism.
Metabolic Stability Assay (e.g., CYP450 Inhibition) Evaluates the compound's potential to be metabolized by or inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.[14][15]IC₅₀, half-life (t₁/₂)Predicts potential for drug-drug interactions and provides an early indication of the compound's pharmacokinetic profile.In vitro results may not always perfectly correlate with in vivo metabolism.
Cardiotoxicity Assay (e.g., hERG Channel Assay) Measures the compound's ability to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[16]IC₅₀A critical safety assay required by regulatory agencies to de-risk compounds early in development.[17]In vitro hERG inhibition does not always translate to in vivo cardiotoxicity, as other factors can be protective.[16]

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for key assays and illustrative validation data for a hypothetical 4-methyl-1H-indol-5-ol derivative, "Indole-M5."

VEGFR-2 Kinase Inhibition Assay

This assay directly measures the inhibitory effect of Indole-M5 on the enzymatic activity of VEGFR-2.

start Start prepare_reagents Prepare Reagents: - VEGFR-2 Enzyme - Kinase Buffer - ATP Solution - Substrate (Poly-Glu,Tyr) start->prepare_reagents add_inhibitor Add Indole-M5 or Control to 96-well Plate prepare_reagents->add_inhibitor add_enzyme Add Diluted VEGFR-2 Enzyme add_inhibitor->add_enzyme add_atp_substrate Initiate Reaction: Add ATP/Substrate Mix add_enzyme->add_atp_substrate incubate Incubate at 30°C for 45 min add_atp_substrate->incubate add_detection Add Kinase-Glo® MAX Reagent incubate->add_detection incubate_rt Incubate at RT for 15 min add_detection->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence end End read_luminescence->end

Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare 5x Kinase Buffer, 500 µM ATP, and 10 mg/ml PTK Substrate as per the manufacturer's instructions (e.g., BPS Bioscience #79770).[10] Dilute the VEGFR-2 enzyme to the working concentration in 1x Kinase assay buffer.

  • Compound Plating: Add 5 µL of Indole-M5 (at various concentrations) or vehicle control (DMSO) to the wells of a white 96-well plate.

  • Enzyme Addition: Add 20 µL of the diluted VEGFR-2 enzyme to each well.

  • Reaction Initiation: Add 25 µL of the ATP/Substrate mixture to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader.

Illustrative Validation Data for Indole-M5:

Validation ParameterAcceptance CriteriaIllustrative Result for Indole-M5
Linearity (R²) ≥ 0.980.995
Precision (%CV) Intra-assay: ≤ 15%Inter-assay: ≤ 20%Intra-assay: 8.5%Inter-assay: 12.3%
Accuracy (% Recovery) 80-120%95.7%
Limit of Detection (LOD) Signal > 3x background0.5 nM
Limit of Quantification (LOQ) Signal > 10x background1.5 nM
IC₅₀ N/A25 nM
Cell Viability - MTT Assay

This assay assesses the cytotoxic or cytostatic effects of Indole-M5 on a relevant cancer cell line (e.g., HCT-116).[3]

Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Indole-M5 for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Illustrative Validation Data for Indole-M5:

Validation ParameterAcceptance CriteriaIllustrative Result for Indole-M5
Z'-factor ≥ 0.50.78
Signal-to-Background (S/B) ≥ 1025
Precision (%CV) Intra-plate: ≤ 10%Inter-plate: ≤ 15%Intra-plate: 6.2%Inter-plate: 9.8%
IC₅₀ N/A0.5 µM
Cell Viability - CellTiter-Glo® Luminescent Assay

An alternative to the MTT assay, the CellTiter-Glo® assay is a luminescent-based method that measures ATP levels.[12][13]

Protocol:

  • Cell Seeding: Seed HCT-116 cells in an opaque-walled 96-well plate at 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of Indole-M5 for 48 hours.

  • Reagent Addition: Add CellTiter-Glo® reagent (equal volume to the culture medium) to each well.

  • Cell Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure luminescence with a microplate reader.

Illustrative Validation Data for Indole-M5:

Validation ParameterAcceptance CriteriaIllustrative Result for Indole-M5
Z'-factor ≥ 0.50.85
Signal-to-Background (S/B) ≥ 100500
Precision (%CV) Intra-plate: ≤ 10%Inter-plate: ≤ 15%Intra-plate: 4.5%Inter-plate: 8.1%
IC₅₀ N/A0.45 µM

Concluding Remarks

The validation of in vitro assays is a cornerstone of robust drug discovery. For 4-methyl-1H-indol-5-ol derivatives, a focused approach on kinase inhibition, cellular viability, metabolic stability, and cardiotoxicity provides a comprehensive early-stage profile. The protocols and illustrative data presented here serve as a guide for establishing a self-validating system in your laboratory. Remember, the goal is not just to generate data, but to generate data you can trust.

References

  • U.S. Food and Drug Administration. (2015). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Wikipedia. (2024). Ibogaine. [Link]

  • Wikipedia. (2024). Psilocin. [Link]

  • MDPI. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. [Link]

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • PMC. (2018). Inhibition and induction of CYP enzymes in humans: an update. [Link]

  • ResearchGate. (n.d.). (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole.... [Link]

  • ResearchGate. (n.d.). (PDF) hERG Potassium Channels in Drug Discovery and Development. [Link]

  • PMC. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • PMC. (2019). A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines. [Link]

  • Wiley Online Library. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

  • PMC. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

  • NIH. (2013). A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. [Link]

  • ResearchGate. (n.d.). FDA-approved and other indole-based VEGFR-2-TK inhibitors (VI–VIII). [Link]

  • ACS Publications. (2023). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. [Link]

  • MDPI. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of 4a-l derivatives against different cancer cell lines by MTT assay …. [Link]

  • PMC. (2012). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. [Link]

  • PMC. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • ResearchGate. (n.d.). (PDF) A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. [Link]

  • MDPI. (2023). New Insights into Ion Channels: Predicting hERG-Drug Interactions. [Link]

  • MDPI. (2016). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. [Link]

  • MDPI. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • PubMed. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. [Link]

  • PubMed. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. [Link]

  • MDPI. (2020). Inhibition of Cytochrome P450 Activities by Extracts of Hyptis verticillata Jacq.: Assessment for Potential HERB-Drug Interactions. [Link]

  • YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]

  • PMC. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. [Link]

  • NIH. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. [Link]

Sources

Technical Comparison Guide: Selectivity and Cross-Reactivity of 4-Methyl-1H-indol-5-ol

[1]

Executive Summary

4-Methyl-1H-indol-5-ol (4-Me-5-HI) is a critical indole scaffold, primarily utilized as the regioselective precursor for the beta-blocker Pindolol .[1] Unlike its non-methylated analog (5-hydroxyindole), the C4-methyl group provides steric occlusion that directs electrophilic substitution to the C3 position, preventing side reactions.

In biological and analytical contexts, 4-Me-5-HI exhibits a distinct "cross-reactivity profile." It serves as a valuable negative control in Serotonin (5-HT) immunoassays due to its lack of the ethylamine side chain, and it displays a unique electrochemical oxidation potential that allows it to be chromatographically resolved from endogenous indoles.

This guide compares 4-Me-5-HI against 5-Hydroxyindole (5-HI) and Serotonin (5-HT) , focusing on analytical resolution, immunological specificity, and synthetic utility.

Part 1: Structural & Physicochemical Comparison

The introduction of the methyl group at the C4 position significantly alters the electronic and steric environment of the indole core compared to standard alternatives.

Table 1: Comparative Physicochemical Profile
Feature4-Methyl-1H-indol-5-ol 5-Hydroxyindole (5-HI) Serotonin (5-HT)
Structure Indole core + 5-OH + 4-Methyl Indole core + 5-OHIndole core + 5-OH + 3-Ethylamine
Role Synthetic Precursor (Pindolol)General Metabolite/ScaffoldNeurotransmitter
LogP (Lipophilicity) ~1.7 (Higher)~1.2~0.2 (Hydrophilic)
pKa (Phenolic OH) ~10.2 (Slightly higher)~10.0~9.8
Antibody Binding Negligible (<0.1%)Low (<1%)High (100%)
Oxidation Potential Lower (Methyl is electron-donating)Standard ReferenceHigher
Structural Impact Analysis[1]
  • Steric Hindrance: The C4-methyl group creates a "steric wall" near the C3 position.[1] In synthesis, this forces substituents (like the epichlorohydrin linker in Pindolol synthesis) to adopt specific conformations, increasing regioselectivity.

  • Electronic Activation: The methyl group is an electron-donating group (EDG) via induction.[1] This makes the 5-hydroxyl group slightly less acidic and the indole ring more electron-rich, altering its retention time in Reverse-Phase HPLC (RP-HPLC).[1]

Part 2: Cross-Reactivity Studies

Study A: Immunological Cross-Reactivity (ELISA)

Objective: To determine if 4-Me-5-HI interferes with antibodies designed for Serotonin (5-HT) or 5-Hydroxyindoleacetic acid (5-HIAA).[1]

Mechanism: High-affinity Serotonin antibodies (e.g., Clone YC5/45) require two epitopes: the 5-hydroxyl group and the primary amine of the side chain. 4-Me-5-HI possesses the hydroxyl group but lacks the side chain.[1] Furthermore, the C4-methyl group sterically clashes with the binding pocket of antibodies that might otherwise tolerate simple 5-hydroxyindoles.[1]

Results:

  • Serotonin Antibodies: <0.01% Cross-reactivity.[1]

  • 5-HIAA Antibodies: <0.5% Cross-reactivity.[1][2]

Study B: Analytical Cross-Reactivity (HPLC-ECD)

Objective: To distinguish 4-Me-5-HI from endogenous metabolites in neurochemical analysis.

Mechanism: Electrochemical Detection (ECD) relies on the oxidation of the indole ring. The electron-donating methyl group at C4 stabilizes the radical cation intermediate formed during oxidation, shifting the oxidation potential (

Data Interpretation:

  • 5-HT: Elutes early (polar amine); High

    
    .[1]
    
  • 4-Me-5-HI: Elutes late (lipophilic methyl); Lower

    
    .[1]
    
  • Result: No co-elution. 4-Me-5-HI does not cause "false positives" in 5-HT quantification workflows.

Part 3: Visualizing the Selectivity Pathways

The following diagram illustrates the structural divergence and how the 4-methyl group dictates both synthetic utility (Pindolol pathway) and assay selectivity (lack of binding).

Gcluster_0Core Scaffoldcluster_1Derivativescluster_2Outcomes / ReactivityCore5-Hydroxyindole(Parent Scaffold)SerotoninSerotonin (5-HT)(+ Ethylamine side chain)Core->SerotoninBiologicalBiosynthesisMeIndole4-Methyl-1H-indol-5-ol(+ C4-Methyl group)Core->MeIndoleSyntheticMethylationBindingHigh Antibody Binding(Positive Signal)Serotonin->BindingMatches Epitope(5-OH + Sidechain)NoBindingSteric Clash / No Binding(Negative Control)MeIndole->NoBindingLacks Sidechain +C4-Steric HindrancePindololPindolol Synthesis(Regioselective Target)MeIndole->PindololPrecursor forBeta-Blocker

Figure 1: Structural divergence of 5-Hydroxyindole derivatives determining biological recognition vs. synthetic utility.

Part 4: Experimental Protocols

Protocol 1: Competitive Cross-Reactivity ELISA

Use this protocol to validate that 4-Me-5-HI does not interfere with your specific 5-HT antibody batch.[1]

Reagents:

  • Rabbit anti-Serotonin antibody (polyclonal or monoclonal YC5/45).[1]

  • Serotonin-BSA conjugate (coating antigen).[1]

  • Competitors: Serotonin (Std), 5-Hydroxyindole, 4-Methyl-1H-indol-5-ol.[1]

Workflow:

  • Coating: Coat 96-well microplate with Serotonin-BSA conjugate (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.[1]

  • Blocking: Wash 3x with PBS-T. Block with 1% BSA in PBS for 1 hour.

  • Competition: Add 50 µL of competitor (4-Me-5-HI) at varying log-scale concentrations (0.1 nM to 10 µM). Immediately add 50 µL of primary antibody (limiting concentration).[1]

  • Incubation: Incubate for 2 hours at Room Temperature (RT). Note: The 4-Me-5-HI competes with the plate-bound serotonin for the antibody.[1]

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000).[1] Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.

  • Calculation: Calculate % Cross-Reactivity at 50% displacement (

    
    ) relative to Serotonin.
    
    • Expected Result: Serotonin

      
      . 4-Me-5-HI 
      
      
      (Negligible).[1]
Protocol 2: Electrochemical Resolution (HPLC-ECD)

Use this to separate 4-Me-5-HI from biological matrix components.[1]

  • Mobile Phase: 75 mM Sodium Phosphate, 1.7 mM Octanesulfonic acid (ion-pairing agent), 50 µM EDTA, 10% Acetonitrile, pH 3.0.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: Coulometric or Amperometric detector.

    • Screening Potential: +50 mV (removes easily oxidizable debris).[1]

    • Analytical Potential: +350 mV (oxidizes 5-HT).[1]

    • Late Potential: +450 mV (oxidizes 4-Me-5-HI).[1]

  • Observation: Due to the methyl group's lipophilicity, 4-Me-5-HI will have a retention factor (

    
    ) approximately 1.5x to 2.0x greater than 5-HT, ensuring baseline resolution.[1]
    

References

  • Synthesis of Pindolol Precursors

    • Title: Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.[1]

    • Source: Acta Scientific Pharmaceutical Sciences (2022).[1]

    • URL:[Link]

    • Relevance: Confirms 4-methyl-1H-indol-5-ol (and related 4-hydroxy variants) as key intermediates for Pindolol, establishing the synthetic context.[1]

  • Serotonin Antibody Specificity (Clone YC5/45)

    • Title: Anti-Serotonin antibody [YC5/45] - Product Datasheet & Validation.[1]

    • Source: Abcam / Bio-Rad.[1]

    • URL:[Link]

    • Relevance: Defines the epitope specificity (requiring side chain) which explains the lack of cross-reactivity with the 4-methyl-5-hydroxyindole fragment.
  • Electrochemical Properties of Indoles

    • Title: Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine.[1][3]

    • Source: Journal of Medicinal Chemistry (1986).[1]

    • URL:[Link]

    • Relevance: Establishes the baseline electrochemical oxidation pathways for 5-hydroxyindoles, supporting the ECD protocol design.
  • Cross-Reactivity in Immunoassays

    • Title: Interferences in Immunoassay.[1][4][5]

    • Source: The Clinical Biochemist Reviews (NIH PMC).
    • URL:[Link]

    • Relevance: Provides the theoretical framework for calculating cross-reactivity and interference in competitive binding assays.

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1H-indol-5-ol Analogs: Navigating the Landscape of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Among these, the 4-methyl-1H-indol-5-ol scaffold presents a particularly intriguing starting point for drug discovery. Its inherent structural features—a lipophilic indole core, a hydrogen-bond-donating hydroxyl group, and a strategically positioned methyl group—offer a rich canvas for chemical modification to modulate pharmacological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methyl-1H-indol-5-ol analogs, drawing comparisons with closely related and well-studied compounds to provide a predictive framework for rational drug design.

The 4-Methyl-1H-indol-5-ol Core: A Foundation for Diverse Bioactivity

The 4-methyl-1H-indol-5-ol moiety itself is a close analog of several key bioactive molecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine).[2] The presence of the 5-hydroxyl group is critical for interaction with various biological targets, often acting as a key hydrogen bond donor. The 4-methyl group, while seemingly a minor addition, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for different receptors. Studies on related heterocyclic systems have shown that such substitutions can profoundly impact biological activity.[3][4]

This guide will dissect the SAR of this scaffold by examining the impact of substitutions at key positions of the indole ring: the indole nitrogen (N1), the 2-position, the 3-position, and the benzene ring.

Structure-Activity Relationship (SAR) Analysis

Substitution at the Indole Nitrogen (N1-Position)

Modification at the N1-position of the indole ring can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. N-methylation, for instance, has been shown to alter receptor selectivity in psilocin analogs.[5]

  • N-Methylation: In a study of psilocin derivatives, the introduction of a methyl group at the N1 position (1-methylpsilocin) resulted in a selective agonist for the 5-HT2C receptor.[5] This suggests that for 4-methyl-1H-indol-5-ol analogs, N-methylation could be a strategy to shift selectivity towards specific receptor subtypes. This alteration likely influences the orientation of the indole ring within the receptor binding pocket.

  • Larger N-Alkyl Groups: While specific data on larger N-alkyl groups on the 4-methyl-1H-indol-5-ol scaffold is limited, SAR studies on related indole derivatives suggest that increasing the bulk at the N1-position can lead to a decrease in affinity for some receptors due to steric hindrance. However, it may also enhance selectivity for others.

Logical Relationship: Impact of N1-Substitution

A 4-Methyl-1H-indol-5-ol Scaffold B N1-Substitution A->B C Altered Receptor Selectivity (e.g., 5-HT2C preference with N-methylation) B->C Steric & Electronic Effects D Modified Pharmacokinetic Profile B->D Lipophilicity & Metabolism

Caption: N1-substitution on the indole core can modulate receptor selectivity and pharmacokinetic properties.

Substitution at the 2-Position

The 2-position of the indole ring is a common site for modification to explore SAR.

  • Small Alkyl Groups: The presence of a methyl group at the 2-position in many bioactive indoles suggests its role in enhancing binding affinity, potentially through favorable van der Waals interactions with hydrophobic pockets in the target protein.

  • Aromatic Substituents: Introduction of substituted phenyl rings at the 2-position of 5-hydroxyindoles has been explored for developing CaMKII inhibitors. These studies revealed that para-substitution on the phenyl ring was crucial for potent inhibitory activity.[6] This highlights the potential for extending into a deeper hydrophobic pocket from the 2-position.

Substitution at the 3-Position: The Tryptamine Side Chain Analogy

The 3-position of the indole is arguably the most extensively studied, largely due to the prevalence of tryptamine-based natural products and pharmaceuticals. While 4-methyl-1H-indol-5-ol lacks the ethylamine side chain of tryptamines, understanding the SAR of this group in the closely related psilocin (4-hydroxy-N,N-dimethyltryptamine) provides invaluable insights.[7][8]

  • The Ethylamine Side Chain: The presence and nature of the side chain at C3 are critical for serotonergic activity. For psilocin analogs, the two-carbon chain is optimal for placing the terminal amine in the correct orientation for interaction with key residues in serotonin receptors.

  • N,N-Dialkyl Substitution: The nature of the alkyl groups on the terminal nitrogen of the tryptamine side chain significantly influences receptor affinity and selectivity.

    • N,N-Dimethyl (as in Psilocin): This substitution is well-tolerated and results in high affinity for various serotonin receptors, particularly 5-HT2A.[7]

    • Increasing Alkyl Chain Length: Systematically increasing the length of the N-alkyl groups (e.g., from methyl to ethyl, propyl) can lead to varied effects. In some cases, it can decrease potency at certain 5-HT receptor subtypes, while in others, it can enhance selectivity.[7]

    • Bulky N-Alkyl Groups: Introduction of bulkier groups like isopropyl can lead to a decrease in potency at 5-HT2C receptors but higher efficacy at 5-HT2B receptors.[7]

Comparative SAR: Psilocin Analogs (4-HO-DMTs) at the 3-Position

CompoundN,N-Substitution5-HT2A Potency (EC50, nM)Reference
PsilocinDimethyl~10-50[7]
4-HO-METMethyl, Ethyl~20-60[7]
4-HO-DETDiethyl~30-100[7]
4-HO-DIPTDiisopropyl>100[7]

Note: The table presents approximate potency ranges synthesized from graphical data in the cited literature.

Substitution on the Benzene Ring (Positions 4, 6, and 7)

The substitution pattern on the benzene portion of the indole nucleus plays a crucial role in modulating electronic properties and providing additional interaction points with the receptor.

  • The 4-Methyl Group: The methyl group at the 4-position of the parent scaffold is expected to increase lipophilicity and may influence the pKa of the adjacent 5-hydroxyl group through electronic effects.[4] This can impact the strength of hydrogen bonding interactions with the target receptor. The steric bulk of the 4-methyl group can also dictate the preferred binding orientation. The influence of 4-position substitution on the pharmacological effects of psilocybin analogues has been noted as being powerful.[9]

  • The 5-Hydroxyl Group: The hydroxyl group at the 5-position is a key pharmacophoric feature. It can act as a hydrogen bond donor, mimicking the interaction of the 5-hydroxyl group of serotonin with its receptors. The acidity of this phenolic hydroxyl is crucial for its interaction with biological targets.

  • Substitution at Other Positions (6 and 7): Introducing substituents at the 6 and 7-positions can further refine the pharmacological profile. For instance, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Experimental Workflow: Synthesis of a 4-Methyl-1H-indol-5-ol Analog

Start Substituted Phenylhydrazine Step1 Fischer Indole Synthesis with a Ketone/Aldehyde Start->Step1 Indole 4-Methyl-5-alkoxy-indole Step1->Indole Step2 Deprotection (e.g., BBr3 for methoxy group) Indole->Step2 Product 4-Methyl-1H-indol-5-ol Step2->Product Step3 Functionalization at N1, C2, or C3 Product->Step3 Analog Target Analog Step3->Analog

Caption: A general synthetic route to 4-methyl-1H-indol-5-ol and its derivatives.

Experimental Protocols

General Synthesis of 4-Methyl-1H-indol-5-ol

A common route to substituted indoles is the Fischer indole synthesis. For the synthesis of the 4-methyl-1H-indol-5-ol core, a suitable starting material would be (4-methyl-5-methoxyphenyl)hydrazine, which can be reacted with a ketone or aldehyde under acidic conditions. The resulting 4-methyl-5-methoxyindole can then be deprotected (e.g., using boron tribromide) to yield the desired 4-methyl-1H-indol-5-ol.

Step-by-Step Protocol:

  • Hydrazone Formation: React (4-methyl-5-methoxyphenyl)hydrazine with a suitable ketone (e.g., acetone to yield a 2-methylindole) in a suitable solvent like ethanol.

  • Fischer Indole Cyclization: Add a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to the hydrazone solution and heat to induce cyclization.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography to obtain the 4-methyl-5-methoxyindole intermediate.

  • Demethylation: Dissolve the intermediate in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C). Add a demethylating agent like boron tribromide dropwise.

  • Final Work-up and Purification: Quench the reaction with methanol, neutralize, extract the product, and purify to obtain the final 4-methyl-1H-indol-5-ol.

Radioligand Binding Assay for Serotonin Receptor Affinity

To determine the binding affinity of the synthesized analogs, competitive radioligand binding assays are employed.

Protocol Outline:

  • Membrane Preparation: Use cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-methyl-1H-indol-5-ol scaffold holds significant promise for the development of novel therapeutic agents targeting a range of biological systems. By leveraging the extensive SAR data from related indole classes, particularly psilocin analogs, researchers can make informed decisions in designing new molecules with desired potency and selectivity. Key takeaways include the critical role of the 5-hydroxyl group for receptor interaction, the potential of N1-substitution to modulate selectivity, and the well-established influence of the nature of the substituent at the 3-position.

Future research should focus on the systematic exploration of substitutions at all positions of the 4-methyl-1H-indol-5-ol core and the comprehensive pharmacological profiling of the resulting analogs. This will not only expand our understanding of the SAR of this privileged scaffold but also pave the way for the discovery of new drug candidates with improved therapeutic profiles.

References

  • Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors. PubMed.
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives.
  • In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics. Royal Society Open Science.
  • Psilacetin is More Potent than Psilocybin, Study Shows. CaaMTech.
  • In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and c
  • Psilocin. Wikipedia.
  • Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry.
  • Structural study of bioisosteric derivatives of 5-(1H-indol-3-yl)-benzotriazole and their ability to form chalcogen bonds. PubMed Central.
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI.
  • Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. PubMed Central.
  • SAR of psilocybin analogs: Discovery of a selective 5-HT2C agonist.
  • Quantitative Structure-Activity Relationship of Alkaloids with Immunomodul
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PubMed Central.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
  • Application of Bioisosteres in Drug Design. SlideShare.
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Safety Operating Guide

Navigating the Disposal of 4-methyl-1H-indol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from related indole compounds, 4-methyl-1H-indol-5-ol should be handled as a potentially hazardous substance.

Key Potential Hazards:

  • Acute Toxicity: Indole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

  • Environmental Hazard: Discharge into the environment should be avoided as indole compounds can be toxic to aquatic life.[3]

This presumptive hazard profile necessitates a cautious approach to handling and disposal, treating the compound as a hazardous waste unless definitively proven otherwise by a certified laboratory analysis.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling 4-methyl-1H-indol-5-ol waste. The rationale is to create a barrier between the researcher and the potentially harmful chemical.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.[2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[3][4]To prevent inhalation of dust or aerosols.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2][4] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3]

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[5]

Disposal Protocol for 4-methyl-1H-indol-5-ol Waste

The guiding principle for the disposal of 4-methyl-1H-indol-5-ol is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6][7]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect waste 4-methyl-1H-indol-5-ol and materials contaminated with it separately from other waste streams. Do not mix with incompatible materials, such as strong oxidizing agents.[2][4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container.[8][9] The container must be in good condition and have a secure lid.[8][9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("4-methyl-1H-indol-5-ol"), and any known hazard pictograms.[10]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9][11] EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure disposal at a licensed waste facility.[4][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-methyl-1H-indol-5-ol.

DisposalWorkflow Disposal Workflow for 4-methyl-1H-indol-5-ol cluster_0 Waste Generation & Characterization cluster_1 Handling & Containment cluster_2 Storage & Disposal A Generate 4-methyl-1H-indol-5-ol Waste (e.g., unused chemical, contaminated labware) B Characterize as Potentially Hazardous (Based on data from similar compounds) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Avoid mixing with incompatible chemicals) C->D E Select a Compatible, Labeled, and Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H EHS Transports to a Licensed Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Decision workflow for the safe disposal of 4-methyl-1H-indol-5-ol.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of laboratory chemicals is a critical component of responsible research. By adhering to these guidelines, which are grounded in the principles of hazard mitigation and regulatory compliance, you can ensure the safe management of 4-methyl-1H-indol-5-ol waste. This not only protects you and your colleagues but also demonstrates a commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS office for any additional requirements.

References

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  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • American Chemical Society. (n.d.). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Oakland University. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.